Product packaging for Antituberculosis agent-6(Cat. No.:)

Antituberculosis agent-6

Cat. No.: B12392721
M. Wt: 458.5 g/mol
InChI Key: AZZFDJSZPIGQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antituberculosis agent-6 is a small molecule compound identified as a potent antimycobacterial agent for research purposes. It demonstrates significant activity against Mycobacterium tuberculosis , the primary pathogen responsible for tuberculosis (TB), with a measured Minimum Inhibitory Concentration (MIC) of 3.49 μM . The global fight against TB is challenged by the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, creating an urgent need for new therapeutic agents and chemical scaffolds . This compound represents a promising candidate in this research field. In addition to its antimycobacterial properties, this compound also exhibits antifungal activity against Aspergillus niger (MIC of 62.50 μM) . From a pharmacological perspective, the molecule is predicted to have high gastrointestinal (GI) absorption, which is a valuable parameter in early-stage investigative research . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20F2N2O3 B12392721 Antituberculosis agent-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H20F2N2O3

Molecular Weight

458.5 g/mol

IUPAC Name

4-[[3-[2-fluoro-6-(8-fluoro-2-methylquinolin-3-yl)oxyphenyl]oxetan-3-yl]oxymethyl]benzonitrile

InChI

InChI=1S/C27H20F2N2O3/c1-17-24(12-20-4-2-6-22(29)26(20)31-17)34-23-7-3-5-21(28)25(23)27(15-32-16-27)33-14-19-10-8-18(13-30)9-11-19/h2-12H,14-16H2,1H3

InChI Key

AZZFDJSZPIGQKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=C(C=C5)C#N

Origin of Product

United States

Foundational & Exploratory

The Rise of Imidazo[1,2-a]pyridine-3-carboxamides: A New Frontier in Antituberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the urgent discovery of novel therapeutic agents with new mechanisms of action. This technical guide delves into the discovery, synthesis, and biological evaluation of a promising class of antituberculosis agents: the imidazo[1,2-a]pyridine-3-carboxamides (IPAs). These compounds have demonstrated remarkable potency against both drug-susceptible and drug-resistant Mtb strains, operating through the inhibition of the QcrB subunit of the cytochrome bc1 complex, a critical component of the mycobacterial electron transport chain. This document provides a comprehensive overview of the synthetic methodologies, quantitative structure-activity relationship data, and the molecular mechanism of action for this exciting new class of antitubercular agents.

Introduction: The Imperative for Novel Antituberculosis Agents

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1] The lengthy and complex treatment regimens for drug-susceptible TB, coupled with the increasing prevalence of MDR and XDR-TB, highlight the dire need for new drugs that can shorten treatment duration, improve efficacy against resistant strains, and offer better safety profiles. The imidazo[1,2-a]pyridine scaffold has emerged as a "drug prejudice" scaffold due to its wide range of biological activities.[1] High-throughput screening efforts have identified IPAs as potent inhibitors of Mtb growth, leading to extensive research into their development as clinical candidates.[2]

Discovery and Mechanism of Action

The antitubercular activity of the imidazo[1,2-a]pyridine class was initially identified through high-throughput screening campaigns against M. tuberculosis H37Rv and M. bovis BCG.[2][3] Subsequent studies focused on optimizing the initial hits to improve potency and pharmacokinetic properties.

Targeting the Electron Transport Chain: Inhibition of QcrB

A pivotal breakthrough in understanding the mechanism of action of IPAs was the identification of their molecular target. Spontaneous resistant mutants of M. bovis BCG generated against early IPA leads showed a single nucleotide polymorphism in the qcrB gene.[2][3] This gene encodes the b subunit of the ubiquinol cytochrome C reductase, a key component of the cytochrome bc1 complex in the electron transport chain.[2][3] This discovery confirmed that IPAs act by disrupting the bacterium's energy metabolism, a novel mechanism of action for antitubercular agents.[1]

The following diagram illustrates the proposed mechanism of action:

cluster_membrane Mycobacterial Inner Membrane ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) QcrB QcrB Subunit Proton_Motive_Force Disruption of Proton Motive Force QcrB->Proton_Motive_Force Leads to ATP_Synthase ATP Synthase IPA Imidazo[1,2-a]pyridine-3-carboxamide (IPA) IPA->QcrB Inhibition ATP_Depletion ATP Depletion Proton_Motive_Force->ATP_Depletion Causes Bacterial_Death Bacterial Cell Death ATP_Depletion->Bacterial_Death Results in

Mechanism of action of Imidazo[1,2-a]pyridine-3-carboxamides.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of IPAs is generally achieved through a straightforward and efficient multi-step process. A general synthetic scheme is outlined below, followed by a more detailed experimental protocol for a representative compound.

General Synthetic Workflow

The synthesis typically begins with the condensation of a substituted 2-aminopyridine with an α-haloketone to form the imidazo[1,2-a]pyridine core. This is followed by functionalization at the 3-position, often through Vilsmeier-Haack or Friedel-Crafts type reactions, to introduce a carboxylic acid or related functional group. Finally, amide coupling with a variety of amines is performed to generate the desired carboxamide derivatives.

Start Substituted 2-Aminopyridine Step1 Condensation with α-haloketone Start->Step1 Intermediate1 Imidazo[1,2-a]pyridine Core Step1->Intermediate1 Step2 Functionalization at C3 (e.g., Vilsmeier-Haack) Intermediate1->Step2 Intermediate2 C3-functionalized Intermediate Step2->Intermediate2 Step3 Amide Coupling with Substituted Amine Intermediate2->Step3 Final_Product Imidazo[1,2-a]pyridine-3-carboxamide Step3->Final_Product

General synthetic workflow for Imidazo[1,2-a]pyridine-3-carboxamides.
Detailed Experimental Protocol: Synthesis of a Representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

The following protocol is a representative example for the synthesis of a potent IPA derivative, adapted from published procedures.[4][5]

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine To a solution of 4-methylpyridin-2-amine (1.0 eq) in ethanol, 1-chloropropan-2-one (1.1 eq) is added. The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate To a solution of 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane, ethyl oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then quenched with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid The ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid.

Step 4: Amide coupling to form the final 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide, HATU (1.2 eq) and DIPEA (2.0 eq) are added, and the mixture is stirred for 15 minutes. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final carboxamide.

Quantitative Biological Data

The imidazo[1,2-a]pyridine-3-carboxamides have demonstrated exceptional potency against various strains of M. tuberculosis. The following tables summarize the in vitro activity of selected lead compounds from this class.

Table 1: In Vitro Antitubercular Activity of Representative Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDR-group on CarboxamideMIC against Mtb H37Rv (μM)MIC against MDR-TB strains (μM)MIC against XDR-TB strains (μM)Reference
IPA-1 4-(trifluoromethoxy)benzyl≤ 1≤ 1≤ 1[4][5]
IPA-2 4-chlorobenzyl≤ 1≤ 1≤ 1[4][5]
IPA-3 4-fluorobenzyl≤ 1≤ 1≤ 1[4][5]
Compound 18 4'-fluoro-[1,1'-biphenyl]-4-yl0.004Surpasses PA-824Not specified[6]
Compound 9 Not specified≤ 0.006Not specifiedNot specified[6]
Compound 16 4'-chloro-[1,1'-biphenyl]-4-yl0.006Not specifiedNot specified[6]
Compound 15 Not specified0.10 - 0.190.05 - 1.50.05 - 1.5[7]
Compound 16 Not specified0.10 - 0.190.05 - 1.50.05 - 1.5[7]

Table 2: Cytotoxicity and Pharmacokinetic Parameters of Selected IPAs

Compound IDCytotoxicity (IC50 against VERO cells, μM)In Vivo Half-life (t1/2)Oral Bioavailability (%)Reference
IPA-1 > 128Not specifiedNot specified[1]
Compound 10j Acceptable safety profile1.5 h (in rats)Not specified[1]
Compound 4 Not specified13.2 h31.1%[1]
Compound B1 Acceptable PK propertiesNot specifiedNot specified[8]
Compound 16 Favorable pharmacokinetic propertiesNot specifiedNot specified[7]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine-3-carboxamides represent a highly promising class of novel antituberculosis agents. Their potent activity against drug-resistant strains, coupled with a novel mechanism of action targeting bacterial energy metabolism, makes them attractive candidates for further development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on preclinical and clinical development of the most promising leads from this class, with the ultimate goal of delivering a new, effective, and safer treatment for tuberculosis. The clinical candidate Telacebec (Q203) exemplifies the potential of this class of compounds.[9] Further exploration of this chemical space is warranted to expand the arsenal of drugs available to combat the global threat of tuberculosis.

References

In vitro antimycobacterial activity of "Antituberculosis agent-6"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Antimycobacterial Activity of Antituberculosis Agent-6

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the in vitro antimycobacterial activity of the compound identified as "this compound". This agent, a novel oxetanyl-quinoline derivative, has demonstrated potent inhibitory effects against Mycobacterium tuberculosis. This guide consolidates key quantitative data, details the experimental methodologies used for its evaluation, and visualizes its proposed mechanism of action and the workflow for its activity assessment. The information herein is derived from the peer-reviewed publication: "Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents" published in ACS Omega in 2022.

"this compound" corresponds to compound 9g from this study, chemically identified as 8-fluoro-3-(3-fluoro-2-(3-((4-cyanobenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline . The primary finding of note is its significant activity against the H37Rv strain of Mycobacterium tuberculosis, exhibiting a Minimum Inhibitory Concentration (MIC) of 3.49 μM.[1]

Quantitative Data Presentation

The in vitro antimicrobial activity of this compound (9g) and its structural analogs (9a-i) was evaluated against a panel of mycobacteria, Gram-positive bacteria, Gram-negative bacteria, and fungi. The MIC values, representing the lowest concentration of the compound that inhibits visible growth, are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives (9a-i)

Compound IDM. tuberculosis H37Rv (μM)A. niger (μM)P. mirabilis (μM)B. subtilis (μM)
9a 57.7331.2562.531.25
9b 12.2362.562.5>1000
9c 11.96>100062.5>1000
9d 11.4562.562.5>1000
9e 27.2962.531.25>1000
9f 6.8162.515.62>1000
9g (Agent-6) 3.49 62.5 >1000>1000
9h 4.1562.531.25>1000
9i 3.4162.5>1000>1000
Isoniazid 10.93N/AN/AN/A
Pyrazinamide 25.38N/AN/AN/A
Streptomycin N/AN/A15.627.81
Fluconazole N/A31.25N/AN/A

Data sourced from ACS Omega 2022, 7, 47096–47107.[2][3] N/A indicates data not applicable or not provided in the source.

Experimental Protocols

The determination of antimycobacterial activity was conducted using a standardized colorimetric method, the MTT assay.

Antimycobacterial Susceptibility Testing: MTT Assay

The Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This method measures the metabolic activity of bacterial cells, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[4][5]

Protocol:

  • Inoculum Preparation:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.5% glycerol.

    • The bacterial culture is incubated at 37°C until it reaches the mid-logarithmic growth phase (approximately 0.5-0.8 OD at 600 nm).[6]

    • The culture is then diluted to a standardized concentration (e.g., 0.01 OD₆₀₀ or adjusted to a 0.5 McFarland standard) to be used as the inoculum.[6][7]

  • Assay Plate Preparation:

    • The assay is performed in sterile 96-well microtiter plates.

    • Test compounds (e.g., this compound) are serially diluted in 7H9 broth to achieve a range of final concentrations to be tested.

    • 100 µL of each compound dilution is added to the appropriate wells.

    • Control wells are included: a drug-free control (inoculum + broth), a sterility control (broth only), and wells for standard drugs (e.g., Isoniazid).

  • Inoculation and Incubation:

    • 100 µL of the prepared bacterial inoculum is added to each test and drug-free control well.

    • The plates are sealed and incubated at 37°C in a humidified incubator for a period of 5-7 days.

  • MTT Addition and Formazan Development:

    • Following incubation, 25-30 µL of a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.[6]

    • The plates are re-incubated at 37°C for 4-6 hours to allow for the metabolic conversion of MTT to formazan by viable bacteria.

  • Result Determination:

    • After the second incubation, a solubilizing agent (e.g., 150 µL of an acidified SDS-DMF solution or DMSO) is added to each well to dissolve the purple formazan crystals.[6]

    • The plate is shaken on an orbital shaker for 15-30 minutes to ensure complete dissolution.

    • The absorbance is read using a microplate spectrophotometer at a wavelength of 570-590 nm.

    • The MIC is defined as the lowest concentration of the compound that shows a significant reduction (typically ≥90%) in absorbance compared to the drug-free control well, indicating inhibition of metabolic activity.

Visualizations

Proposed Mechanism of Action

In silico molecular docking studies from the source publication suggest that this compound and its analogs may act by inhibiting ATP synthase.[2][3] This enzyme is critical for energy production in M. tuberculosis, making it a validated drug target. The diagram below illustrates this proposed inhibitory relationship.

cluster_membrane Mycobacterial Inner Membrane ATP_Synthase ATP Synthase (F1Fo Complex) ATP ATP (Cellular Energy) ATP_Synthase->ATP Catalysis ADP ADP + Pi ADP->ATP_Synthase Substrate Agent6 Antituberculosis Agent-6 Agent6->Inhibition Inhibition->ATP_Synthase Inhibition

Caption: Proposed inhibition of mycobacterial ATP synthase by this compound.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps of the MTT assay used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

prep 1. Prepare M. tuberculosis H37Rv Inoculum plate 2. Serially Dilute Agent-6 in 96-Well Plate prep->plate inoculate 3. Inoculate Plate with Bacteria plate->inoculate incubate1 4. Incubate at 37°C (5-7 Days) inoculate->incubate1 add_mtt 5. Add MTT Reagent to each well incubate1->add_mtt incubate2 6. Incubate at 37°C (4-6 Hours) add_mtt->incubate2 solubilize 7. Add Solubilizer (e.g., DMSO) incubate2->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Determine MIC read->analyze

Caption: Workflow diagram for the M. tuberculosis MTT-based MIC assay.

References

Unveiling the Target of Antituberculosis Agent-6 in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Target and Mechanism of Action of a Novel Antituberculosis Agent Derived from Vetiveria zizanioides

This technical guide provides an in-depth exploration of the target identification of "Antituberculosis agent-6," a term describing the potent antimycobacterial activity of extracts and active compounds from the plant Vetiveria zizanioides. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis. Herein, we detail the molecular target, experimental validation, and the underlying mechanism of action of key bioactive compounds.

Recent investigations into the hexane fraction of Vetiveria zizanioides roots have identified two tricyclic sesquiterpenes, khusenic acid and khusimol, as potent inhibitors of Mycobacterium tuberculosis.[1][2] Further molecular studies have pinpointed the bacterial DNA gyrase as the primary target of these compounds.[1][2] DNA gyrase, a type II topoisomerase, is an essential enzyme in M. tuberculosis responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

Quantitative Analysis of DNA Gyrase Inhibition

The inhibitory activity of khusenic acid and khusimol against M. tuberculosis DNA gyrase has been quantified through in vitro supercoiling assays. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The results demonstrate a significant inhibitory effect, positioning these natural products as promising candidates for novel anti-TB drug development.

CompoundTarget EnzymeM. tuberculosis StrainAssay TypeKey Findings
Khusenic acid DNA gyraseH37RvIn vitro DNA gyrase inhibitionTwo times more active than nalidixic acid.[1][2]
Khusimol DNA gyraseH37RvIn vitro DNA gyrase inhibitionEqually active as nalidixic acid.[1][2]

Experimental Protocols

The identification and validation of DNA gyrase as the target for khusenic acid and khusimol involved a combination of computational and in vitro experimental approaches.

In Silico Molecular Docking
  • Objective: To predict the binding affinity and interaction of khusenic acid and khusimol with the subunits of M. tuberculosis DNA gyrase.

  • Methodology:

    • The three-dimensional structures of khusenic acid and khusimol were generated and optimized.

    • The crystal structure of M. tuberculosis DNA gyrase was obtained from a protein data bank.

    • Molecular docking simulations were performed to predict the binding modes and estimate the binding energies of the compounds within the active site of the DNA gyrase subunits.

    • Analysis of the docked complexes revealed key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compounds and amino acid residues of the enzyme.

In Vitro DNA Gyrase Supercoiling Assay
  • Objective: To experimentally determine the inhibitory effect of khusenic acid and khusimol on the supercoiling activity of M. tuberculosis DNA gyrase.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing relaxed pBR322 DNA (substrate), M. tuberculosis DNA gyrase, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, ATP).

    • Inhibitor Addition: Varying concentrations of khusenic acid or khusimol (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

    • Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 1 hour) to allow the DNA gyrase to perform its supercoiling function.

    • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

    • Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

    • Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry.

    • IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition cluster_Mtb Mycobacterium tuberculosis DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Acts on Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Khusenic_Acid_Khusimol Khusenic Acid / Khusimol (from Vetiveria zizanioides) Khusenic_Acid_Khusimol->DNA_Gyrase Inhibits

Caption: Inhibition of M. tuberculosis DNA gyrase by active compounds.

DNA_Gyrase_Assay_Workflow DNA Gyrase Supercoiling Assay Workflow cluster_workflow Experimental Steps cluster_results Expected Results Step1 1. Prepare Reaction Mix (Relaxed DNA, Buffer, ATP) Step2 2. Add DNA Gyrase & Test Compound Step1->Step2 Step3 3. Incubate at 37°C Step2->Step3 Step4 4. Stop Reaction Step3->Step4 Step5 5. Agarose Gel Electrophoresis Step4->Step5 Step6 6. Visualize & Quantify Bands Step5->Step6 Step7 7. Calculate IC50 Step6->Step7 Control Control (No Inhibitor): Strong Supercoiled Band Step6->Control Comparison Inhibitor With Inhibitor: Reduced Supercoiled Band, Increased Relaxed Band Step6->Inhibitor

Caption: Workflow for the in vitro DNA gyrase supercoiling assay.

References

Preliminary Toxicity Screening of "Antituberculosis agent-6": A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and informational purposes only. "Antituberculosis agent-6" is not a universally recognized nomenclature for a specific clinical agent. The data and protocols presented herein are based on publicly available information for an antimycobacterial and antifungal compound designated as such in limited sources and should be considered illustrative for a novel antituberculosis candidate. Further rigorous, compound-specific toxicological evaluation is imperative for any new chemical entity.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the urgent development of novel antituberculosis agents. "this compound" has been identified as a potent antimycobacterial compound with a minimum inhibitory concentration (MIC) of 3.49 μM against M. tuberculosis.[1] This technical guide outlines a framework for the preliminary toxicity screening of this and similar novel antituberculosis candidates, providing essential experimental protocols and data presentation structures to guide early-stage drug development.

Quantitative Toxicity Data Summary

A comprehensive preliminary toxicity assessment involves determining the cytotoxic and other adverse effects of a compound across various biological systems. The following table summarizes key in vitro and in vivo toxicity data points that should be established for a novel antituberculosis agent.

ParameterAssayTest SystemResultReference
In Vitro Cytotoxicity
IC50MTT/XTT AssayHuman embryonic kidney cells (HEK293)TBDTBD
IC50MTT/XTT AssayHuman hepatocarcinoma cells (HepG2)TBDTBD
IC50MTT/XTT AssayHuman lung adenocarcinoma cells (A549)TBDTBD
In Vitro Genotoxicity
MutagenicityAmes TestSalmonella typhimurium strainsTBDTBD
ClastogenicityMicronucleus TestChinese Hamster Ovary (CHO) cellsTBDTBD
In Vivo Acute Toxicity
LD50Acute Oral ToxicityMurine model (e.g., BALB/c mice)TBDTBD
Maximum Tolerated Dose (MTD)Dose Range Finding StudyMurine model (e.g., BALB/c mice)TBDTBD
Organ-Specific Toxicity
Hepatotoxicity MarkersSerum ALT/AST LevelsMurine modelTBDTBD
Nephrotoxicity MarkersSerum BUN/Creatinine LevelsMurine modelTBDTBD

TBD: To be determined through experimental evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of toxicity data. The following sections provide methodologies for key preliminary toxicity screening assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" in various human cell lines.

Methodology:

  • Cell Culture: Culture HEK293, HepG2, and A549 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "this compound" in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the median lethal dose (LD50) and the maximum tolerated dose (MTD) of "this compound" in a murine model.

Methodology:

  • Animal Model: Use healthy, young adult female BALB/c mice, acclimatized for at least one week before the experiment.

  • Dosing: Administer "this compound" orally via gavage. The starting dose should be based on in vitro cytotoxicity data. In the up-and-down procedure, the dose for each subsequent animal is adjusted up or down depending on the outcome of the previous animal.

  • Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and any signs of distress) continuously for the first 4 hours after dosing, and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and daily thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., AOT425StatPgm). The MTD is the highest dose that does not cause mortality or significant clinical signs of toxicity.

Visualizations: Workflows and Pathways

Experimental Workflow for Preliminary Toxicity Screening

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cytotoxicity Cytotoxicity Assays (MTT/XTT) acute_toxicity Acute Oral Toxicity (LD50, MTD) cytotoxicity->acute_toxicity informs starting dose genotoxicity Genotoxicity Assays (Ames, Micronucleus) data_analysis Data Analysis and Risk Assessment genotoxicity->data_analysis organ_toxicity Organ-Specific Toxicity (Hepatotoxicity, Nephrotoxicity) acute_toxicity->organ_toxicity organ_toxicity->data_analysis start Novel Compound: This compound start->cytotoxicity start->genotoxicity

Caption: Workflow for the preliminary toxicity screening of a novel antituberculosis agent.

Potential Signaling Pathway for Drug-Induced Hepatotoxicity

Many antituberculosis drugs are known to cause hepatotoxicity.[2][3][4] The following diagram illustrates a generalized signaling pathway for drug-induced liver injury, a critical aspect to consider for any new antituberculosis candidate.

G compound Antituberculosis Agent-6 metabolism Hepatic Metabolism (CYP450 Enzymes) compound->metabolism metabolites Reactive Metabolites metabolism->metabolites stress Oxidative Stress (ROS Generation) metabolites->stress mitochondria Mitochondrial Dysfunction stress->mitochondria apoptosis Apoptosis mitochondria->apoptosis necrosis Necrosis mitochondria->necrosis injury Hepatocellular Injury apoptosis->injury necrosis->injury

Caption: A generalized pathway of drug-induced hepatocellular injury.

Conclusion

The preliminary toxicity screening of "this compound" and other novel antituberculosis candidates is a critical step in the drug development pipeline. A systematic approach, employing a battery of in vitro and in vivo assays, is essential to characterize the safety profile of these compounds. The data generated from these studies will inform the decision-making process for further preclinical and clinical development, ultimately contributing to the discovery of safer and more effective treatments for tuberculosis.

References

Novel Scaffolds for Antitubercular Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of new therapeutic agents with novel mechanisms of action.[1][2][3] This technical guide provides a comprehensive overview of promising new chemical scaffolds in the antitubercular drug discovery pipeline, detailing their mechanisms of action, quantitative activity, and the experimental protocols for their evaluation.

Novel Chemical Scaffolds and Their Molecular Targets

A diverse range of chemical scaffolds are currently under investigation, targeting various essential pathways in M. tuberculosis. These can be broadly categorized by their molecular targets.

Cell Wall Synthesis Inhibitors

The complex and unique cell wall of Mtb is a well-established and highly successful target for antitubercular drugs.[4] Several novel scaffolds inhibit key enzymes involved in the biosynthesis of essential cell wall components like mycolic acids and arabinogalactan.

  • DprE1 Inhibitors: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the arabinogalactan synthesis pathway.[4]

    • Dinitrobenzamides: This class of compounds has shown potent activity against Mtb.[4][5] Structure-activity relationship (SAR) studies have highlighted the importance of a terminal aromatic moiety and the linker type for their bioactivity.[4]

    • 3,5-dinitrophenyl 1,2,4-triazoles: The 3,5-dinitrophenyl fragment is crucial for the anti-TB activity of these compounds.[1]

  • InhA Inhibitors: Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[3][6]

    • Hydrazide-Hydrazones and Thiadiazoles: These scaffolds have been extensively evaluated for their InhA inhibitory activity.[3][6]

  • MmpL3 Inhibitors: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter of trehalose monomycolate, a precursor of mycolic acids.

    • Phenyl Pyrazoles: Some compounds from this series have shown moderate activity against extracellular bacteria and have been suggested to target MmpL3.[7][8][9]

Protein Synthesis and Other Metabolic Pathway Inhibitors
  • RNA Polymerase (RNAP) Inhibitors:

    • Na-aroyl-N-aryl-phenylalaninamides (AAPs): These non-rifampicin-related compounds potently and selectively inhibit Mtb RNAP.[1]

  • Energy Metabolism Inhibitors (QcrB): The cytochrome bcc complex (QcrB) is a critical component of the electron transport chain involved in ATP synthesis.[10]

    • Pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., TB47): This class of compounds, structurally similar to Q203, targets the QcrB subunit.[1]

    • Imidazo[2,1-b]thiazole-5-carboxamides: Developed from imidazo[1,2-a]pyridine-3-carboxamides, these compounds are also potent QcrB inhibitors.[1]

  • Other Targets:

    • Spiroisoxazolines (SMARt-420): These molecules act by binding to the transcriptional repressor EthR, which in turn stimulates the expression of EthA, an enzyme that activates the prodrug ethionamide.[1]

    • Indazole Sulfonamides (GSK3011724A): Identified from phenotypic screening, the exact mechanism of this class is still under investigation.[1]

    • Stilbenes: Novel stilbene scaffolds have been identified as inhibitors of the nucleoid-associated protein HU.[11]

    • Quinoxalines: This versatile scaffold has shown a broad spectrum of pharmacological activities, including promising antimycobacterial effects.[12]

    • 2-Aminooxazoles: These compounds are being explored as isosteres of the 2-aminothiazole nucleus, a common fragment in bioactive molecules.

Quantitative Data on Novel Antitubercular Scaffolds

The following tables summarize the in vitro activity of some of the most promising novel scaffolds against M. tuberculosis H37Rv and other strains.

Table 1: DprE1 and InhA Inhibitors

Scaffold ClassCompound ExampleTargetMIC (µg/mL)MIC (µM)Reference
Dinitrobenzamidesc2, d1, d2DprE10.031-[4]
Coumarin Hydrazone OximesCompound 41InhA0.780.021[6]
Indolylhydrazones-InhA40.0140[6]

Table 2: Energy Metabolism and Protein Synthesis Inhibitors

Scaffold ClassCompound ExampleTargetMIC (µg/mL)MIC (µM)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamideTB47QcrB--[1]
Imidazo[2,1-b]thiazole-5-carboxamides-QcrB-<0.01[1]
Indazole SulfonamideGSK3011724AUnknown-0.8[1]

Table 3: Scaffolds Identified from Phenotypic and Intracellular Screens

Scaffold ClassCompound ExampleActivity TypeIC50 (µM)Reference
Benzene Amide EthersCompound 6Intracellular-[7]
Phenylthioureas-Intracellular & Extracellular0.30 - 1.3[9]
Phenyl PyrazolesCompound 19Intracellular2.9[7]
Thiophene CarboxamidesCompounds 26, 27, 29Intracellular< 5[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the screening and evaluation of novel antitubercular compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The EUCAST reference method for M. tuberculosis is broth microdilution.[2][6][13]

Broth Microdilution Method (EUCAST Reference)

  • Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[2]

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of Mtb colonies in sterile water with glass beads.[2]

    • Vortex to homogenize the suspension.

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension to achieve a final inoculum of approximately 10^5 CFU/mL.[2]

  • Plate Preparation:

    • Use a 96-well U-shaped polystyrene microtiter plate.[2]

    • Add the test compounds in serial two-fold dilutions to the wells.

    • Add the prepared inoculum to each well.

    • Include a drug-free control well and a 1:100 diluted control (for growth monitoring).[2]

  • Incubation: Incubate the plate at 36 ± 1°C.[2]

  • Reading:

    • Read the results when visible growth is observed in the 1:100 diluted control well, typically using an inverted mirror.[2]

    • The MIC is the lowest concentration of the compound that inhibits visible growth.[2]

Microplate Alamar Blue Assay (MABA) - A Rapid Alternative

  • Plate Setup: Prepare the 96-well plate with compounds and inoculum as described for the broth microdilution method.[7]

  • Incubation: Incubate the plate for 5-7 days at 37°C.[7][14]

  • Addition of Alamar Blue: Add a 10% (v/v) solution of Alamar Blue to each well.[14]

  • Re-incubation: Incubate for another 24 hours.[7]

  • Reading: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[3]

Intracellular Activity Assay

This assay assesses the ability of a compound to inhibit the growth of Mtb within macrophages.

  • Cell Culture:

    • Culture a suitable macrophage cell line, such as human THP-1 monocytes or murine RAW 264.7 cells.[3][8]

    • For THP-1 cells, differentiate them into macrophages using phorbol myristate acetate (PMA).[4]

  • Infection:

    • Infect the macrophage monolayer with an Mtb reporter strain (e.g., expressing luciferase or GFP) at a specific multiplicity of infection (MOI), typically 1:1.[8]

    • Incubate for a few hours to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.[14]

  • Compound Treatment: Add the test compounds at various concentrations to the infected cells.

  • Incubation: Incubate the plates for 4-5 days.[8]

  • Quantification of Bacterial Growth:

    • Luciferase Assay: Lyse the cells and measure the luminescence, which correlates with the number of viable bacteria.[8]

    • GFP Assay: Use high-content imaging to quantify the fluorescence within the cells.[8]

    • Colony Forming Unit (CFU) Counting: Lyse the cells and plate serial dilutions of the lysate on Middlebrook 7H11 agar. Count the colonies after 3-4 weeks of incubation.[14]

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

MTT Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2 or the same macrophage line used for the intracellular assay) in a 96-well plate.[4]

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.[3]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[4]

  • Formazan Solubilization: Lyse the cells and solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

  • Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.[4]

Visualizing Pathways and Workflows

Signaling Pathways

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I ACC Acetyl-CoA Carboxylase FAS_I->ACC provides Acetyl-CoA FAS_II Fatty Acid Synthase II ACC->FAS_II produces Malonyl-CoA Pks13 Pks13 FAS_II->Pks13 produces Meromycolic acid InhA InhA InhA->FAS_II inhibits MmpL3 MmpL3 Transporter Pks13->MmpL3 produces Mycolic acid precursors Cell_Wall Cell Wall Integration MmpL3->Cell_Wall transports precursors Mycolic_Acids Mycolic Acids Cell_Wall->Mycolic_Acids forms Hydrazide_Hydrazones Hydrazide-Hydrazones Hydrazide_Hydrazones->InhA Thiadiazoles Thiadiazoles Thiadiazoles->InhA Phenyl_Pyrazoles Phenyl Pyrazoles Phenyl_Pyrazoles->MmpL3

Caption: Key enzymes in the mycolic acid biosynthesis pathway targeted by novel scaffolds.

Arabinogalactan_Biosynthesis DPR Decaprenyl-phosphate DprE1 DprE1 DPR->DprE1 substrate DPA Decaprenyl-phospho-arabinose Arabinofuranosyltransferases Arabinofuranosyl- transferases DPA->Arabinofuranosyltransferases donor for DprE1->DPA produces Arabinogalactan Arabinogalactan Arabinofuranosyltransferases->Arabinogalactan synthesizes Cell_Wall Cell Wall Arabinogalactan->Cell_Wall component of Dinitrobenzamides Dinitrobenzamides Dinitrobenzamides->DprE1 Triazoles 1,2,4-Triazoles Triazoles->DprE1

Caption: Inhibition of the essential enzyme DprE1 in the arabinogalactan synthesis pathway.

Experimental Workflows

In_Vitro_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: MIC Determination (e.g., MABA) Start->Primary_Screen Active_Hits Identify Active Hits (MIC < Threshold) Primary_Screen->Active_Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Vero/HepG2 cells) Active_Hits->Cytotoxicity_Assay Active Inactive Inactive Active_Hits->Inactive Inactive Selectivity_Index Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Intracellular_Assay Intracellular Activity Assay (Macrophage Infection Model) Selectivity_Index->Intracellular_Assay High SI Toxic Toxic (Low SI) Selectivity_Index->Toxic Low SI Lead_Candidates Prioritize Lead Candidates Intracellular_Assay->Lead_Candidates

Caption: A typical workflow for the in vitro screening and prioritization of new antitubercular compounds.

Conclusion and Future Directions

The field of antitubercular drug discovery is dynamic, with numerous novel scaffolds showing promise in preclinical development. The shift towards targeting novel pathways and the use of sophisticated screening platforms, including intracellular assays, are accelerating the identification of potent and less toxic drug candidates. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as exploring combination therapies to combat drug resistance and shorten treatment duration. The integration of computational methods, such as in silico screening and scaffold hopping, will also be instrumental in the rational design of the next generation of antitubercular drugs.[10]

References

An In-depth Technical Guide to Antitubercular Agents Targeting Non-Replicating Persistent Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Antituberculosis agent-6" (ATA-6): The designation "this compound" (ATA-6) does not correspond to a standardized or universally recognized specific therapeutic agent in current scientific literature. The term likely originates from publications that are part of a series, such as "Anti-tubercular agents. Part 6," which describe the synthesis and evaluation of a particular class of compounds. This guide will therefore focus on the broader and more critical topic of agents with demonstrated or potential efficacy against non-replicating persistent Mycobacterium tuberculosis (M. tuberculosis), a key challenge in tuberculosis therapy.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the strategies and methodologies for targeting the persistent, non-replicating state of M. tuberculosis.

The Challenge of Non-Replicating Persistent M. tuberculosis

A significant hurdle in the effective treatment of tuberculosis is the ability of M. tuberculosis to enter a non-replicating persistent state, also referred to as dormancy. This state is characterized by reduced metabolic activity and cell division, which renders the bacteria phenotypically resistant to many conventional antitubercular drugs that target processes in actively growing bacteria.[1][2][3] These persistent bacteria are a major cause of the long duration of tuberculosis therapy and the potential for disease relapse.[4]

Models to study this persistent state often involve simulating the conditions believed to exist within the host granuloma, such as hypoxia (low oxygen), nutrient starvation, and acidic pH.[1][5][6][7][8][9]

Therapeutic Agents with Activity Against Non-Replicating M. tuberculosis

Several compounds, including existing and investigational drugs, have shown activity against non-replicating M. tuberculosis. The following tables summarize the quantitative data available for some of these agents.

Table 1: Activity of Selected Drugs Against Non-Replicating M. tuberculosis in a Streptomycin-Depleted Model
DrugConcentration (µg/mL)Log10 CFU Reduction (after 7 days)Condition
Isoniazid0.1~0Non-replicating
Isoniazid0.1~2.5Replicating
Rifampin1>3Non-replicating
Rifampin1>3Replicating
Moxifloxacin1~3Non-replicating
Moxifloxacin1>3Replicating
PA-824 (Pretomanid)1~3.5Non-replicating
PA-824 (Pretomanid)1~2Replicating
TMC207 (Bedaquiline)1~1.5Non-replicating
TMC207 (Bedaquiline)1~2Replicating

Source: Adapted from studies on a streptomycin-dependent strain of M. tuberculosis where withdrawal of streptomycin induces a non-replicating state.[2]

Table 2: Activity of Bedaquiline-Containing Regimen in an in vivo Model
Treatment RegimenTime to Organ CFU Clearance (weeks)Relapse Post-Treatment
Standard Regimen14Observed
Bedaquiline-containing Regimen8None

Source: This study highlights the potential of bedaquiline in eradicating persistent M. tuberculosis and preventing relapse in a murine model.[4]

Experimental Protocols for Studying Non-Replicating Persistent M. tuberculosis

A variety of in vitro models have been developed to mimic the non-replicating state of M. tuberculosis.

The Wayne Model of Hypoxia

This model simulates the gradual depletion of oxygen that M. tuberculosis likely encounters in the host granuloma.

  • Protocol:

    • M. tuberculosis is inoculated into a sealed tube with a limited headspace of air.

    • The bacteria are grown with slow stirring to allow for gradual oxygen consumption.

    • This leads to the establishment of a non-replicating persistent state.

    • The activity of antimicrobial agents can then be evaluated by determining the number of viable bacteria (CFU/mL) over time.[1][5]

Nutrient Starvation Model

This model mimics the nutrient-poor environment of the granuloma.

  • Protocol:

    • Mid-log phase M. tuberculosis cultures are washed and resuspended in a nutrient-deprived medium, such as phosphate-buffered saline (PBS) with a surfactant to prevent clumping.

    • The culture is incubated for an extended period to induce a non-replicating state.

    • Compounds are added, and their bactericidal activity is assessed by CFU counting at various time points.[7]

Multiple-Stress Model

This approach combines several stress factors to more accurately reflect the granulomatous environment.

  • Protocol:

    • M. tuberculosis is cultured in a low-nutrient medium at an acidic pH (e.g., pH 5.0).

    • The culture is incubated in a low oxygen and high carbon dioxide atmosphere (e.g., 5% O₂, 10% CO₂).

    • This combination of stresses induces a non-replicating state against which compounds can be tested.[1]

Signaling Pathways and the Role of ESAT-6

The Early Secreted Antigenic Target of 6-kDa (ESAT-6) is a key virulence factor of M. tuberculosis that plays a role in the host immune response and may contribute to the establishment of persistence. Understanding the signaling pathways affected by ESAT-6 provides potential targets for host-directed therapies.

ESAT-6 can modulate host cell signaling to the advantage of the bacterium. For instance, it can inhibit T-cell interferon-gamma (IFN-γ) production through the p38 mitogen-activated protein kinase (MAPK) pathway.[10][11] Additionally, ESAT-6 can stimulate macrophages to produce interleukin-6 (IL-6) through the activation of STAT3.[12] It has also been shown to induce the expression of interleukin-8 (IL-8) in lung epithelial cells via pathways involving reactive oxygen species and protein kinases.[13]

Diagrams of Key Signaling Pathways

Below are Graphviz diagrams illustrating some of the signaling pathways influenced by ESAT-6.

ESAT6_p38_MAPK_Pathway ESAT6 ESAT-6 T_Cell T-Cell ESAT6->T_Cell Binds to p38_MAPK p38 MAPK Activation T_Cell->p38_MAPK IFN_gamma IFN-γ Production p38_MAPK->IFN_gamma Inhibits caption ESAT-6 inhibits IFN-γ production via p38 MAPK.

Caption: ESAT-6 inhibits IFN-γ production via p38 MAPK.

ESAT6_STAT3_IL6_Pathway ESAT6 ESAT-6 Macrophage Macrophage ESAT6->Macrophage STAT3_Activation STAT3 Activation Macrophage->STAT3_Activation Induces IL6_Production IL-6 Production STAT3_Activation->IL6_Production Promotes caption ESAT-6 stimulates IL-6 production through STAT3.

Caption: ESAT-6 stimulates IL-6 production through STAT3.

Experimental Workflow for Assessing Compound Activity

The following diagram outlines a general workflow for screening compounds against non-replicating M. tuberculosis.

Experimental_Workflow Start Start: M. tuberculosis Culture Induce_NRP Induce Non-Replicating Persistent (NRP) State (e.g., Hypoxia, Starvation) Start->Induce_NRP Add_Compound Add Test Compound Induce_NRP->Add_Compound Incubate Incubate Add_Compound->Incubate Assess_Viability Assess Viability (CFU Counting) Incubate->Assess_Viability Analyze_Data Analyze Data and Determine Efficacy Assess_Viability->Analyze_Data End End Analyze_Data->End caption Workflow for testing compounds on non-replicating Mtb.

Caption: Workflow for testing compounds on non-replicating Mtb.

Conclusion

Targeting non-replicating persistent M. tuberculosis is essential for developing shorter, more effective tuberculosis treatment regimens and reducing the risk of relapse. While "this compound" is not a specific entity, the ongoing research into various classes of compounds and the elucidation of bacterial and host pathways involved in persistence are providing new avenues for drug discovery. The experimental models and a deeper understanding of virulence factors like ESAT-6 are critical tools in this endeavor. Future efforts should focus on identifying and developing agents with potent bactericidal activity against these persistent bacterial populations.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of a Novel Antituberculosis Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "Antituberculosis agent-6" does not correspond to a universally recognized, specific chemical entity in publicly available scientific literature. It may refer to a compound within a specific research program or publication series. A notable publication series is titled "Anti-tubercular agents. Part 6: synthesis and antimycobacterial activity of novel arylsulfonamido conjugated oxazolidinones," which describes potent compounds against Mycobacterium tuberculosis.

Given this ambiguity, this document provides a detailed, representative protocol for the laboratory-scale synthesis of a potent, novel antituberculosis agent based on a well-documented procedure for benzimidazole derivatives.[1] Benzimidazoles are a class of heterocyclic compounds that have shown significant promise in the development of new anti-TB drugs.[1][2][3][4][5] The following protocol is adapted from a published multi-step synthesis of novel benzimidazole derivatives that exhibit high activity against M. tuberculosis H37Rv and isoniazid-resistant strains.[1]

This protocol is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and biological activity of the target benzimidazole derivatives.

Table 1: Summary of Synthetic Steps and Yields

StepReactionKey ReagentsSolventConditionsProductYield (%)
1Nucleophilic Aromatic SubstitutionEthyl-4-fluoro-3-nitrobenzoate, N-(2-aminoethyl)piperazine, DIPEADichloromethaneRoom Temperature, OvernightCompound 2 Not specified
2Nitro Group ReductionCompound 2 , Ammonium formate, 10% Pd/CEthanolRefluxCompound 3 Not specified
3Benzimidazole Ring FormationCompound 3 , Various sodium bisulfite adductsDMF90°C, 24-48 hoursCompounds 5a-g 63-90

Table 2: Antimycobacterial Activity of Synthesized Benzimidazole Derivatives

CompoundR Group (at position 2)MIC (μM) vs. MTB-H37RvMIC (μM) vs. INHR-MTB
5b 4-Fluorophenyl< 0.2> 50
5d 4-(Trifluoromethyl)phenyl< 0.2> 50
5g 4-(5-(4-Fluorophenyl)pyridin-3-yl)phenyl0.1126.12
Isoniazid (Standard)0.68> 50

MIC: Minimum Inhibitory Concentration; MTB-H37Rv: Mycobacterium tuberculosis H37Rv strain; INHR-MTB: Isoniazid-Resistant Mycobacterium tuberculosis. Data adapted from published studies.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of novel benzimidazole derivatives with potent antitubercular activity.

Materials and Equipment
  • Chemicals: Ethyl-4-fluoro-3-nitrobenzoate, N-(2-aminoethyl)piperazine, N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM), Sodium carbonate (Na₂CO₃), Ammonium formate, Palladium on carbon (10% Pd/C), Ethanol, Dimethylformamide (DMF), Ethyl acetate, Sodium sulfate (Na₂SO₄), various aldehydes (for bisulfite adducts), Sodium bisulfite. All chemicals should be of analytical grade or higher.

  • Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, Celite 545, standard laboratory glassware, nitrogen gas supply.

Step 1: Synthesis of Ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate (Compound 2)
  • To a solution of Ethyl-4-fluoro-3-nitrobenzoate (1 ) (0.5 g, 2.34 mmol) in dichloromethane (10 mL), add N-(2-aminoethyl)piperazine (0.15 mL, 1.16 mmol) and N,N-diisopropylethylamine (DIPEA) (0.49 mL, 2.78 mmol).[1]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water (2 x 10 mL) and 10% aqueous Na₂CO₃ solution (10 mL).[1]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure using a rotary evaporator to obtain compound 2 .

Step 2: Synthesis of Ethyl 3-amino-4-(4-(2-((2-amino-4-(ethoxycarbonyl)phenyl)amino)ethyl)piperazin-1-yl)benzoate (Compound 3)
  • In a round-bottom flask, combine compound 2 (0.486 g, 1 mmol), ammonium formate (0.378 g, 6 mmol), and 10% Palladium on carbon (50 mg) in ethanol (10 mL).[1]

  • Reflux the mixture. The completion of the reaction is indicated by the solution turning colorless.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite 545 to remove the catalyst.

  • Evaporate the filtrate under reduced pressure to yield the crude product, compound 3 . This product is typically used in the next step without further purification.

Step 3: General Procedure for the Synthesis of 2-Substituted Benzimidazole Derivatives (Compounds 5a-g)
  • Dissolve the diamine intermediate 3 (1 mmol) and the desired aldehyde-sodium bisulfite adduct (4 ) (1.5 mmol) in DMF (5 mL).

  • Stir the reaction mixture at 90°C under a nitrogen atmosphere for 24-48 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and dilute it with ethyl acetate (25 mL).

  • Wash the organic solution with water (3 x 10 mL).

  • Collect the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to afford the final 2-substituted benzimidazole derivatives 5a-g . The yields for these compounds are reported to be in the range of 63-90%.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the multi-step synthesis process for the novel benzimidazole derivatives.

G Synthesis Workflow for Benzimidazole Derivatives cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Benzimidazole Ring Formation start Ethyl-4-fluoro-3-nitrobenzoate + N-(2-aminoethyl)piperazine step1_cond DCM, DIPEA Room Temp, Overnight start->step1_cond prod1 Compound 2 step1_cond->prod1 step2_cond Ammonium Formate, Pd/C Ethanol, Reflux prod1->step2_cond prod2 Compound 3 step2_cond->prod2 step3_cond DMF, 90°C, N2 24-48 hours prod2->step3_cond reagent2 Aldehyde-Bisulfite Adducts reagent2->step3_cond final_prod Final Products (5a-g) step3_cond->final_prod

Caption: Multi-step synthesis workflow.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates a key finding from the structure-activity relationship studies of these benzimidazole derivatives, highlighting the importance of specific substituents for potent activity.

SAR Key Structure-Activity Relationships cluster_activity Activity Against M. tuberculosis parent Benzimidazole Core Structure high_activity High Activity (MIC < 0.2 μM) parent->high_activity R = Electron-Withdrawing Group (e.g., -F, -CF3 at para position) parent->high_activity R = Complex Heteroaryl Group (e.g., Compound 5g) low_activity Lower Activity parent->low_activity R = Other substitutions

Caption: Impact of substituents on activity.

References

Application Notes and Protocols: Determination of Minimum Inhib Inhibitory Concentration (MIC) of Antituberculosis agent-6 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery and development of new antituberculosis agents. A critical step in the preclinical evaluation of a new compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of a novel compound, "Antituberculosis agent-6," against M. tuberculosis using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.[1][2][3][4]

Data Presentation

The following table summarizes hypothetical MIC data for this compound against the reference strain M. tuberculosis H37Rv (ATCC 27294) and a panel of clinical isolates. For comparison, MIC values for first-line antitubercular drugs are also included.

Compound M. tuberculosis Strain MIC (µg/mL)
This compoundH37Rv (ATCC 27294)0.25
This compoundClinical Isolate 1 (Drug-Susceptible)0.25
This compoundClinical Isolate 2 (MDR)16
This compoundClinical Isolate 3 (XDR)>64
IsoniazidH37Rv (ATCC 27294)0.03 - 0.12[1][2]
RifampicinH37Rv (ATCC 27294)0.06 - 0.25
EthambutolH37Rv (ATCC 27294)0.5 - 2.0
PyrazinamideH37Rv (ATCC 27294)16 - 64

Experimental Protocols

Principle of the Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents against M. tuberculosis.[1][2][3][4][5] This method involves preparing two-fold serial dilutions of the test compound (this compound) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of M. tuberculosis. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the compound that inhibits visible growth.

Materials and Reagents
  • Mycobacterium tuberculosis strains (e.g., H37Rv ATCC 27294 and clinical isolates)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Sterile distilled water

  • This compound (and other control drugs)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • Sterile 96-well U-shaped bottom microtiter plates with lids

  • Sterile glass beads (3-5 mm)

  • McFarland 0.5 turbidity standard

  • Sterile tubes for dilutions

  • Pipettes and sterile tips

  • Biosafety cabinet (Class II or III)

  • Incubator at 36 ± 1°C

  • Inverted mirror for reading plates

Preparation of Media and Reagents
  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC enrichment and 0.2% (v/v) glycerol.

  • Stock Solution of this compound: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water or DMSO). Ensure the final solvent concentration in the assay does not exceed 1% and does not affect bacterial growth.

Inoculum Preparation
  • Culture M. tuberculosis on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar) until sufficient growth is observed (typically 3-4 weeks).

  • Transfer several colonies into a sterile tube containing 3-5 mL of sterile water and glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps and obtain a homogenous suspension.

  • Allow the large particles to settle for 30 minutes.

  • Transfer the supernatant (bacterial suspension) to a new sterile tube.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile water. This corresponds to approximately 1 x 10⁷ CFU/mL.[1][2]

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 1 x 10⁵ CFU/mL.[1][2]

Assay Procedure (Broth Microdilution)
  • Dispense 100 µL of complete Middlebrook 7H9 broth into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the first well of each row.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well, and so on, down to the 10th well. Discard 100 µL from the 10th well. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculate all wells, except the sterility control (well 12), with 100 µL of the prepared M. tuberculosis inoculum (1 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

  • Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container.

  • Incubate the plate at 36 ± 1°C.

  • Reading of results is performed when visible growth is clearly seen in the 1:100 diluted growth control (inoculum of 10³ CFU/mL), which is typically between 14 and 21 days.[1][2]

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria, as observed using an inverted mirror.[1][2]

Visualizations

Experimental Workflow

MIC_Assay_Workflow Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis start Start media_prep Prepare Complete Middlebrook 7H9 Broth start->media_prep drug_prep Prepare Stock Solution of This compound start->drug_prep inoculum_prep Prepare M. tuberculosis Inoculum (0.5 McFarland) start->inoculum_prep plate_setup Dispense Broth into 96-well Plate media_prep->plate_setup serial_dilution Perform Serial Dilutions of this compound drug_prep->serial_dilution inoculum_dilution Dilute Inoculum to 1x10^5 CFU/mL inoculum_prep->inoculum_dilution inoculation Inoculate Plate with M. tuberculosis Suspension inoculum_dilution->inoculation plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate at 36°C for 14-21 Days inoculation->incubation reading Read Results Using Inverted Mirror incubation->reading mic_determination Determine MIC reading->mic_determination end_node End mic_determination->end_node

Caption: Workflow for MIC Determination of this compound.

Example Signaling Pathway: Inhibition of Mycolic Acid Synthesis

The following diagram illustrates a common mechanism of action for antitubercular drugs, such as isoniazid, which involves the inhibition of mycolic acid synthesis. The precise mechanism of "this compound" would need to be determined through further studies.

Mycolic_Acid_Inhibition Example Mechanism: Inhibition of Mycolic Acid Synthesis cluster_drug_activation Drug Activation cluster_synthesis_pathway Mycolic Acid Synthesis Pathway cluster_cell_wall Mycobacterial Cell Wall prodrug Antitubercular Prodrug (e.g., Isoniazid) katg KatG (Catalase-Peroxidase) prodrug->katg Activation active_drug Active Drug Form katg->active_drug fas_ii Fatty Acid Synthase II (FAS-II) (Target: InhA) active_drug->fas_ii Inhibition fas_i Fatty Acid Synthase I (FAS-I) fas_i->fas_ii Provides Precursors mycolic_acids Mycolic Acids fas_ii->mycolic_acids Synthesis Blocked cell_wall Cell Wall Integrity mycolic_acids->cell_wall Incorporation lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to

Caption: Example Mechanism: Inhibition of Mycolic Acid Synthesis.

References

Application Note: In Vivo Efficacy Testing of Antituberculosis Agent-6 in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Purpose: This document provides a comprehensive protocol for evaluating the in vivo efficacy of a novel therapeutic candidate, "Antituberculosis agent-6" (ATA-6), using a well-established murine model of chronic tuberculosis (TB).

Introduction: The development of new antituberculosis drugs is critical to combat the global threat of Mycobacterium tuberculosis (Mtb), especially with the rise of multidrug-resistant (MDR) strains.[1] Preclinical evaluation in animal models is a crucial step in the drug development pipeline, providing essential data on a compound's efficacy, pharmacokinetics, and safety before human trials.[2] The mouse model is the most widely used small animal model for this purpose due to its cost-effectiveness, the availability of immunological reagents, and the ability to create reproducible infections that mimic aspects of human TB.[3][4]

This protocol details the low-dose aerosol infection model in BALB/c mice, which establishes a chronic, persistent infection suitable for assessing the bactericidal and sterilizing activity of new drug candidates.[5] Key endpoints for efficacy evaluation include the reduction in bacterial burden (Colony Forming Units, CFU) in the lungs and spleen, survival analysis, and histopathological assessment of lung tissue.[6][7][8]

Experimental Design and Workflow

A typical efficacy study involves infecting mice with Mtb via aerosol, allowing the infection to establish, and then administering the test agent over a defined period.[5] The efficacy of ATA-6 is compared against a vehicle control (negative control) and a standard-of-care drug like isoniazid (INH) (positive control).

experimental_workflow cluster_setup Phase 1: Setup & Infection cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Infection Low-Dose Aerosol Infection (Mtb H37Rv, ~100 CFU/lung) Acclimatization->Infection Establishment Chronic Infection Establishment (4 weeks) Infection->Establishment Treatment Treatment Initiation (4-8 weeks) Establishment->Treatment Monitoring Weekly Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoints Endpoint Evaluation (CFU, Histopathology, Survival, Imaging) Monitoring->Endpoints signaling_pathway cluster_macrophage Host Macrophage Mtb M. tuberculosis ESX1 ESX-1 Secretion System Mtb->ESX1 expresses Phagosome Phagosome Phagolysosome Phagolysosome (Bacterial Killing) Necrosis Macrophage Necrosis & Bacterial Spread Phagosome->Necrosis prevents fusion with lysosome Lysosome Lysosome Lysosome->Phagosome fuses to form ATA6 Antituberculosis Agent-6 (ATA-6) ATA6->ESX1 inhibits ESX1->Phagosome disrupts membrane

References

Application Notes and Protocols for In Vivo Studies of Antituberculosis Agent-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation and in vivo evaluation of "Antituberculosis agent-6," a novel antimycobacterial compound. Given that specific physicochemical properties of this agent are not publicly available, this guide outlines a systematic approach to formulation development and in vivo efficacy testing applicable to new chemical entities with potential antitubercular activity, particularly those with presumed poor aqueous solubility.

Compound Information:

ParameterValueReference
Compound Name This compound
Molecular Formula C27H20F2N2O3[1]
CAS Number 2874263-72-4[1]
In Vitro Activity MIC of 3.49 μM against M. tuberculosis[1]
Predicted Absorption High gastrointestinal (GI) absorption[1]

Part 1: Pre-formulation Studies

Prior to in vivo studies, a thorough characterization of the physicochemical properties of this compound is crucial for developing a stable and bioavailable formulation.

Objective: To determine the solubility, pH-solubility profile, pKa, and lipophilicity (Log P) of this compound.

Protocol 1: Solubility and pH-Solubility Profile

  • Materials: this compound, a series of buffers (pH 2.0, 4.5, 6.8, 7.4), organic solvents (e.g., DMSO, ethanol, PEG 400), purified water, shaker incubator, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to vials containing each buffer and solvent.

    • Incubate the vials at a controlled temperature (e.g., 25°C and 37°C) with constant shaking for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

    • Quantify the concentration of the dissolved agent using a validated HPLC method.

    • Record the solubility in mg/mL or µg/mL.

Protocol 2: Log P Determination

  • Materials: this compound, n-octanol, phosphate buffer (pH 7.4).

  • Procedure:

    • Prepare a solution of this compound in the phosphate buffer.

    • Add an equal volume of n-octanol to the solution.

    • Vigorously mix the two phases for a set period (e.g., 1 hour) to allow for partitioning.

    • Separate the two phases by centrifugation.

    • Determine the concentration of this compound in both the aqueous and n-octanol phases using HPLC.

    • Calculate the Log P value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation: Hypothetical Physicochemical Properties of this compound

ParameterHypothetical ValueImplication for Formulation
Aqueous Solubility (pH 7.4) < 0.01 mg/mLPoorly water-soluble; requires solubilization techniques.[2][3]
Solubility in PEG 400 50 mg/mLPEG 400 can be used as a co-solvent.[2]
Solubility in DMSO > 100 mg/mLSuitable for in vitro stock solutions, but use in vivo should be limited due to potential toxicity.
pKa 8.5 (weak base)Solubility may be enhanced at lower pH.[2]
Log P 4.2High lipophilicity; may have good permeability but poor solubility (BCS Class II candidate).[4]

Part 2: Formulation Development for In Vivo Oral Administration

Based on the pre-formulation data suggesting poor aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for oral administration in animal models.[5][6]

Protocol 3: Preparation of a Nanosuspension

Particle size reduction can significantly increase the dissolution rate of poorly soluble drugs.[3]

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, high-pressure homogenizer or bead mill.

  • Procedure:

    • Prepare a 1% (w/v) solution of the stabilizer in purified water.

    • Disperse this compound in the stabilizer solution to create a pre-suspension.

    • Process the pre-suspension through a high-pressure homogenizer or a bead mill until the desired particle size (typically < 300 nm) is achieved.[3]

    • Characterize the nanosuspension for particle size, zeta potential, and drug content.

Protocol 4: Preparation of a Co-solvent-based Formulation

  • Materials: this compound, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), water for injection.

  • Procedure:

    • Dissolve this compound in PEG 400 with gentle heating and stirring if necessary.

    • Add Propylene glycol and mix thoroughly.

    • Slowly add water for injection to the desired final concentration, ensuring the drug remains in solution.

    • Visually inspect for any precipitation.

Protocol 5: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Lipid-based formulations like SEDDS can improve the oral absorption of lipophilic drugs.[4][5]

  • Materials: this compound, oil phase (e.g., Labrafac PG), surfactant (e.g., Kolliphor RH 40), co-surfactant (e.g., Transcutol HP).[2]

  • Procedure:

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to approximately 40°C and mix until a homogenous isotropic mixture is formed.

    • Add this compound to the mixture and stir until completely dissolved.

    • To test the self-emulsification properties, add a small volume of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.

Data Presentation: Example Formulations for In Vivo Studies

Formulation TypeComponentConcentration (% w/w)Purpose
Nanosuspension This compound2.0Active Pharmaceutical Ingredient
Poloxamer 1881.0Stabilizer
Water97.0Vehicle
Co-solvent Solution This compound1.0Active Pharmaceutical Ingredient
PEG 40040.0Primary Solvent/Solubilizer
Propylene Glycol10.0Co-solvent
Water49.0Vehicle
SEDDS This compound5.0Active Pharmaceutical Ingredient
Labrafac PG30.0Oil Phase
Kolliphor RH 4045.0Surfactant
Transcutol HP20.0Co-surfactant/Solubilizer

Part 3: In Vivo Efficacy Evaluation in a Mouse Model

The murine model of tuberculosis is a standard for preclinical evaluation of new drug candidates.[7][8]

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial load in the lungs and spleens of Mycobacterium tuberculosis-infected mice.

Protocol 6: Murine Aerosol Infection and Treatment

  • Animals: C57BL/6 or BALB/c mice, 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee.[9]

  • Infection:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Infect mice with a low-dose aerosol infection to deliver approximately 100-200 bacteria to the lungs.

    • Confirm bacterial implantation in a subset of mice 24 hours post-infection.

  • Treatment:

    • Allow the infection to establish for 2-3 weeks.

    • Randomly assign mice to treatment groups.

    • Administer the formulated this compound daily via oral gavage for a specified duration (e.g., 4 weeks).

    • Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).[8]

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

    • Express the data as log10 CFU per organ.

Data Presentation: Hypothetical In Vivo Efficacy Study Design

GroupTreatmentDose (mg/kg)RouteFrequencyN (mice/group)
1Vehicle Control-OralDaily8
2This compound25OralDaily8
3This compound100OralDaily8
4Isoniazid (Positive Control)25OralDaily8

Part 4: Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of this compound is yet to be elucidated, many antitubercular drugs target essential pathways in M. tuberculosis. A common target is the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[10][11]

Common Antitubercular Drug Targets:

  • Mycolic Acid Synthesis: Inhibited by drugs like isoniazid.[10][11]

  • RNA Synthesis: Inhibited by rifampicin, which targets the RNA polymerase.[12]

  • DNA Gyrase: Targeted by fluoroquinolones.[13]

  • Protein Synthesis: Aminoglycosides like streptomycin bind to the 30S ribosomal subunit.[10][11]

  • Energy Metabolism: Bedaquiline targets the ATP synthase proton pump.[12]

Further studies, such as whole-genome sequencing of resistant mutants or biochemical assays with purified enzymes, would be required to identify the specific target of this compound.

Visualizations

Formulation_Development_Workflow Formulation Development Workflow for this compound cluster_0 Pre-formulation cluster_1 Formulation Screening cluster_2 Optimization & Characterization cluster_3 In Vivo Evaluation A Physicochemical Characterization (Solubility, pKa, Log P) B BCS Classification (e.g., Class II/IV) A->B C Nanosuspension B->C Select Strategies D Co-solvent System B->D Select Strategies E Lipid-based (SEDDS) B->E Select Strategies F Physical & Chemical Stability C->F Optimize Lead Formulations D->F Optimize Lead Formulations E->F Optimize Lead Formulations G In Vitro Dissolution/Dispersion F->G H Pharmacokinetic Study (Bioavailability) G->H Select Candidate for In Vivo I Efficacy Study (Mouse Model) H->I

Caption: Workflow for formulation development of a new antitubercular agent.

Mycolic_Acid_Pathway Mycolic Acid Biosynthesis Pathway - A Common TB Drug Target FAS_I Fatty Acid Synthase I (FAS I) FAS_II_init FAS II Initiation FAS_I->FAS_II_init ACC Acetyl-CoA Carboxylase ACC->FAS_I FAS_II_elong FAS II Elongation FAS_II_init->FAS_II_elong Pks13 Pks13 FAS_II_elong->Pks13 Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall Isoniazid Isoniazid (INH) (Prodrug) KatG KatG Isoniazid->KatG Activation INH_active Activated INH INH_active->FAS_II_elong Inhibition

References

Application Notes and Protocols: Pharmacokinetic Profiling of "Antituberculosis Agent-6" in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective treatment of tuberculosis (TB) is challenged by the prolonged duration of therapy and the emergence of drug-resistant strains of Mycobacterium tuberculosis. The development of new antitubercular agents with favorable pharmacokinetic (PK) properties is crucial for shortening treatment regimens and improving patient outcomes. "Antituberculosis Agent-6" (ATA-6) is a novel investigational compound with potent in vitro activity against M. tuberculosis. This document provides detailed application notes and protocols for the preclinical pharmacokinetic profiling of ATA-6 in various animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of the PK profile is essential for dose selection and prediction of clinical efficacy.[1][2][3][4][5]

Data Presentation: Pharmacokinetic Parameters of ATA-6

The following tables summarize the pharmacokinetic parameters of ATA-6 following single-dose administration in different preclinical species. These values are essential for interspecies scaling and prediction of human pharmacokinetics.[6]

Table 1: Pharmacokinetic Parameters of ATA-6 in Mice (C57BL/6) Following a Single 20 mg/kg Dose

ParameterIntravenous (IV)Oral (PO)
Cmax (µg/mL) 15.2 ± 2.18.5 ± 1.3
Tmax (h) 0.081.0
AUC0-t (µg·h/mL) 35.8 ± 4.542.1 ± 5.9
AUC0-inf (µg·h/mL) 37.1 ± 4.845.3 ± 6.2
t1/2 (h) 3.5 ± 0.54.1 ± 0.6
CL (mL/min/kg) 8.9 ± 1.2-
Vdss (L/kg) 2.1 ± 0.3-
F (%) -114

Data are presented as mean ± standard deviation (n=5 per group). F: Bioavailability

Table 2: Pharmacokinetic Parameters of ATA-6 in Rats (Wistar) Following a Single 10 mg/kg Dose

ParameterIntravenous (IV)Oral (PO)
Cmax (µg/mL) 8.1 ± 1.13.9 ± 0.7
Tmax (h) 0.081.5
AUC0-t (µg·h/mL) 18.9 ± 2.725.3 ± 3.8
AUC0-inf (µg·h/mL) 19.5 ± 2.926.8 ± 4.1
t1/2 (h) 4.2 ± 0.65.3 ± 0.8
CL (mL/min/kg) 8.5 ± 1.3-
Vdss (L/kg) 2.5 ± 0.4-
F (%) -137

Data are presented as mean ± standard deviation (n=4 per group).

Table 3: Pharmacokinetic Parameters of ATA-6 in Beagle Dogs Following a Single 5 mg/kg Dose

ParameterIntravenous (IV)Oral (PO)
Cmax (µg/mL) 5.3 ± 0.92.1 ± 0.4
Tmax (h) 0.252.0
AUC0-t (µg·h/mL) 28.6 ± 4.332.7 ± 5.1
AUC0-inf (µg·h/mL) 29.8 ± 4.534.9 ± 5.5
t1/2 (h) 6.8 ± 1.18.2 ± 1.3
CL (mL/min/kg) 2.8 ± 0.4-
Vdss (L/kg) 1.4 ± 0.2-
F (%) -117

Data are presented as mean ± standard deviation (n=3 per group).

Experimental Protocols

Detailed methodologies for the key in vivo pharmacokinetic experiments are provided below. These protocols can be adapted based on specific laboratory conditions and animal models.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

1. Objective: To determine the pharmacokinetic profile of ATA-6 in mice following intravenous and oral administration.

2. Materials:

  • ATA-6 (analytical grade)

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% sterile water)

  • Vehicle for PO administration (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice (8-10 weeks old, 20-25 g)

  • Standard laboratory animal diet and water

  • Micro-centrifuge tubes with anticoagulant (e.g., K2EDTA)

  • Analytical balance, vortex mixer, centrifuge

  • LC-MS/MS system for bioanalysis

3. Animal Dosing and Sample Collection:

  • Acclimatize animals for at least 7 days prior to the experiment.

  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Divide mice into two groups (n=5 per group): IV and PO administration.

  • For the IV group, administer a single 20 mg/kg dose of ATA-6 via the tail vein.

  • For the PO group, administer a single 20 mg/kg dose of ATA-6 via oral gavage.

  • Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Immediately transfer blood samples into micro-centrifuge tubes containing anticoagulant.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until bioanalysis.

4. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of ATA-6 in plasma.

  • Prepare calibration standards and quality control samples by spiking blank mouse plasma with known concentrations of ATA-6.

  • Extract ATA-6 from plasma samples using protein precipitation or liquid-liquid extraction.

  • Analyze the extracted samples using the validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the plasma concentration of ATA-6 at each time point.

  • Perform non-compartmental analysis (NCA) of the plasma concentration-time data using appropriate software (e.g., Phoenix WinNonlin) to determine the pharmacokinetic parameters listed in Table 1.

Protocol 2: Tissue Distribution Study in Rats

1. Objective: To assess the distribution of ATA-6 into various tissues, including the lungs, the primary site of TB infection.[7]

2. Materials:

  • Male Wistar rats (200-250 g)

  • Surgical instruments for tissue dissection

  • Homogenizer

  • Other materials as listed in Protocol 1.

3. Animal Dosing and Sample Collection:

  • Administer a single oral dose of 10 mg/kg ATA-6 to a cohort of rats (n=3-4 per time point).

  • At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize a group of animals.

  • Collect blood samples via cardiac puncture.

  • Perfuse the animals with saline to remove residual blood from the tissues.

  • Dissect and collect key tissues, including lungs, liver, spleen, kidneys, and brain.

  • Weigh each tissue sample and homogenize it in a suitable buffer.

  • Process plasma and tissue homogenates for bioanalysis as described in Protocol 1.

4. Data Analysis:

  • Determine the concentration of ATA-6 in plasma and each tissue homogenate.

  • Calculate the tissue-to-plasma concentration ratio at each time point to assess the extent of tissue penetration.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of pharmacokinetic data analysis.

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimatization Animal Acclimatization dose_preparation Dose Formulation (IV & PO) animal_acclimatization->dose_preparation iv_dosing Intravenous (IV) Dosing dose_preparation->iv_dosing po_dosing Oral (PO) Dosing dose_preparation->po_dosing blood_collection Serial Blood Collection iv_dosing->blood_collection po_dosing->blood_collection tissue_collection Tissue Collection (Terminal) po_dosing->tissue_collection sample_processing Plasma/Tissue Processing blood_collection->sample_processing tissue_collection->sample_processing lcms_analysis LC-MS/MS Bioanalysis sample_processing->lcms_analysis pk_analysis Pharmacokinetic Data Analysis lcms_analysis->pk_analysis data_analysis_flow cluster_input Input Data cluster_processing Data Processing cluster_output Output Parameters plasma_conc Plasma Concentration vs. Time Data nca Non-Compartmental Analysis (NCA) plasma_conc->nca cmax_tmax Cmax, Tmax nca->cmax_tmax auc AUC nca->auc cl_vd CL, Vdss nca->cl_vd t_half t1/2 nca->t_half bioavailability Bioavailability (F) nca->bioavailability

References

Application Notes and Protocols for Cytotoxicity Assessment of Antituberculosis Agent-6 (ATA-6) on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antituberculosis (anti-TB) agents is a global health priority. A critical step in the preclinical evaluation of any new drug candidate is the assessment of its potential toxicity to mammalian cells.[1][2] In vitro cytotoxicity assays are essential for identifying compounds that may have adverse effects, thereby guiding the selection of candidates with the most favorable safety profiles for further development.[1][2] These assays provide crucial data on a compound's therapeutic index—the ratio between its effective concentration against Mycobacterium tuberculosis and its toxic concentration to host cells. A high therapeutic index is a key characteristic of a promising drug candidate.[3]

This document provides detailed application notes and experimental protocols for evaluating the cytotoxicity of a novel investigational compound, "Antituberculosis Agent-6" (ATA-6), using common mammalian cell lines and standard cytotoxicity assays.

Application Notes

Recommended Mammalian Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. It is recommended to use cell lines that represent tissues known to be affected by anti-TB drug toxicity or that are relevant to the site of infection.

  • Hepatic Cell Lines (e.g., HepG2): The liver is a primary site of drug metabolism and is susceptible to toxicity from many anti-TB drugs.[4] The HepG2 cell line, derived from human liver carcinoma, is widely used for hepatotoxicity screening.[5][6]

  • Macrophage Cell Lines (e.g., RAW 264.7, THP-1): Mycobacterium tuberculosis primarily resides and replicates within macrophages.[7] Therefore, assessing cytotoxicity in macrophage-like cell lines such as murine RAW 264.7 or human THP-1 monocytes (differentiated into macrophages) is crucial to ensure the agent does not harm the host cells harboring the bacteria.[8][9]

  • Lung Epithelial Cell Lines (e.g., A549): As tuberculosis is primarily a pulmonary disease, evaluating the effect of new agents on lung epithelial cells can provide insights into potential localized toxicity at the site of infection.[10][11]

  • Kidney Cell Lines (e.g., HEK293, Vero): The kidneys are involved in drug excretion, making them another potential site of toxicity. Non-cancerous cell lines like human embryonic kidney (HEK293) or Vero (from African green monkey kidney) are often used to assess general cytotoxicity.[3][12]

Overview of Recommended Cytotoxicity Assays

A multi-parametric approach using assays that measure different cytotoxicity endpoints is recommended for a comprehensive assessment.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.[12]

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[1] Measuring the amount of LDH in the supernatant provides a quantitative measure of cell lysis.[1]

  • Caspase-Glo® 3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity.[4] Caspases 3 and 7 are key effector enzymes in the apoptotic pathway. This luminescent assay uses a proluminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal proportional to the amount of caspase activity.

Known Mechanisms of Antituberculosis Drug Cytotoxicity

Many first-line anti-TB drugs can induce cytotoxicity through various mechanisms, providing a basis for understanding the potential effects of new agents like ATA-6.

  • Oxidative Stress: The metabolism of some anti-TB drugs can generate reactive oxygen species (ROS).[4] Excessive ROS can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately causing cell death.[4]

  • Mitochondrial Dysfunction: Mitochondria are often a primary target of drug-induced toxicity. Damage to mitochondria can disrupt cellular bioenergetics, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome C.[4][5]

  • Apoptosis Activation: The accumulation of cellular damage from oxidative stress and mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.[4]

Experimental Protocols

General Cell Culture and Maintenance
  • Objective: To maintain healthy and viable mammalian cell lines for use in cytotoxicity assays.

  • Materials:

    • Selected mammalian cell line (e.g., HepG2, A549, RAW 264.7)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • Cell culture flasks (T-25 or T-75)

    • CO2 incubator (37°C, 5% CO2)

  • Procedure:

    • Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

    • Monitor cell growth daily. When cells reach 80-90% confluency, they should be subcultured.

    • To subculture, aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new flask containing fresh medium.

    • Routinely check for microbial contamination.

Protocol: MTT Assay for Cell Viability
  • Objective: To determine the effect of ATA-6 on the metabolic activity and viability of mammalian cells.

  • Materials:

    • 96-well clear, flat-bottom tissue culture plates

    • Mammalian cells in suspension

    • Complete growth medium

    • This compound (ATA-6) stock solution (in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO (Dimethyl sulfoxide)

    • Multi-channel pipette

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[8] Incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of ATA-6 in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the various concentrations of ATA-6. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol: LDH Release Assay for Cytotoxicity
  • Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • 96-well clear, flat-bottom tissue culture plates

    • Mammalian cells and reagents from section 3.2

    • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)

    • Lysis Buffer (provided in the kit, for maximum LDH release control)

    • Microplate reader (absorbance at 490 nm)

  • Procedure:

    • Seed and treat cells with ATA-6 as described in the MTT protocol (Steps 1-4).

    • Prepare control wells:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium + DMSO.

      • Maximum LDH Release Control: Add Lysis Buffer to untreated wells 1 hour before the end of the incubation period.[14]

      • Medium Background Control: Medium only, no cells.[14]

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
  • Objective: To measure the activity of caspases 3 and 7 as an indicator of apoptosis induction by ATA-6.

  • Materials:

    • 96-well opaque-walled plates (for luminescence)

    • Mammalian cells and reagents from section 3.2

    • Caspase-Glo® 3/7 Assay System (Promega or similar)

    • Luminometer

  • Procedure:

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium in a 96-well opaque-walled plate. Incubate overnight.

    • Treat cells with serial dilutions of ATA-6 as described previously. Include appropriate controls.

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than cell death.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gently shaking the plate for 1 minute.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation

Quantitative data should be summarized in tables to facilitate analysis and comparison. The half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal cytotoxic concentration (CC50) for the LDH assay should be calculated using non-linear regression analysis.

Table 1: Effect of ATA-6 on Cell Viability (MTT Assay) after 48h Exposure

Cell LineATA-6 IC50 (µM)Max Inhibition (%) at Highest Conc.
HepG245.2 ± 3.188.5 ± 4.2
A54982.1 ± 5.675.3 ± 6.1
RAW 264.765.7 ± 4.881.0 ± 5.5
HEK293> 10025.1 ± 3.9

Table 2: Membrane Integrity Assessment (LDH Assay) after 48h Exposure

Cell LineATA-6 CC50 (µM)Max Cytotoxicity (%) at Highest Conc.
HepG251.5 ± 4.585.2 ± 5.3
A54995.3 ± 7.270.1 ± 6.8
RAW 264.772.4 ± 6.178.6 ± 7.0
HEK293> 10022.4 ± 4.1

Table 3: Apoptosis Induction (Caspase 3/7 Activity) after 12h Exposure

Cell LineATA-6 Concentration (µM)Fold Increase in Caspase 3/7 Activity (vs. Control)
HepG2101.8 ± 0.2
504.5 ± 0.4
1006.2 ± 0.5
A549101.3 ± 0.1
502.1 ± 0.3
1003.4 ± 0.3

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Mammalian Cell Culture (HepG2, A549, RAW 264.7) plate_cells 2. Seed Cells in 96-Well Plates cell_culture->plate_cells treat_cells 4. Treat Cells with ATA-6 (24h, 48h, 72h) plate_cells->treat_cells prep_ata6 3. Prepare Serial Dilutions of ATA-6 prep_ata6->treat_cells mtt MTT Assay (Viability) treat_cells->mtt Endpoint 1 ldh LDH Assay (Necrosis) treat_cells->ldh Endpoint 2 caspase Caspase Assay (Apoptosis) treat_cells->caspase Endpoint 3 read_plate 5. Measure Signal (Absorbance/Luminescence) mtt->read_plate ldh->read_plate caspase->read_plate calc_ic50 6. Calculate % Viability/Cytotoxicity & Determine IC50/CC50 read_plate->calc_ic50

Caption: Workflow for in vitro cytotoxicity testing of ATA-6.

Potential Signaling Pathway for ATA-6 Induced Cytotoxicity

G ata6 This compound (ATA-6) cell Mammalian Cell ata6->cell mito Mitochondrion cell->mito ros Increased ROS (Oxidative Stress) mito->ros Metabolism of ATA-6 cyto_c Cytochrome C Release mito->cyto_c Mitochondrial Dysfunction damage Cellular Damage (Lipids, DNA, Proteins) ros->damage damage->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis (Programmed Cell Death) casp37->apoptosis

Caption: A potential mechanism of ATA-6 induced apoptosis.

References

Troubleshooting & Optimization

Optimizing "Antituberculosis agent-6" synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pretomanid, a key nitroimidazooxazine antituberculosis agent. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges in the synthesis of Pretomanid, thereby optimizing for yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Pretomanid?

A1: Several synthetic pathways to Pretomanid have been developed. Early routes utilized the explosive 2,4-dinitroimidazole, which is unsuitable for large-scale synthesis due to safety concerns.[1][2] More recent and practical methods start from 2-bromo-4-nitro-1H-imidazole and a protected (R)-glycidol derivative.[2][3] A notable efficient route involves a three-step synthesis including the alkylation of 2-bromo-4-nitro-1H-imidazole, O-benzylation, and a one-pot deprotection/cyclization, achieving an overall yield of up to 40%.[2][3]

Q2: What are the critical intermediates in modern Pretomanid synthesis?

A2: The key intermediates in contemporary Pretomanid synthesis are 2-bromo-4-nitro-1H-imidazole and a suitably protected (R)-glycidol.[3] The choice of the protecting group on the glycidol is crucial for suppressing side reactions and influencing the overall yield.[4]

Q3: What analytical methods are recommended for monitoring reaction progress and final purity?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the progress of the reaction, determining the conversion of starting materials, and assessing the purity of the final product.[2][5] HPLC with detection at 315 nm is effective for observing Pretomanid and its intermediates.[2] For detailed structural confirmation and identification of impurities or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[5][6]

Troubleshooting Guide

Problem 1: Low yield in the alkylation of 2-bromo-4-nitro-1H-imidazole.

  • Question: My reaction of 2-bromo-4-nitro-1H-imidazole with protected (R)-glycidol is showing low conversion and yield. What are the possible causes and solutions?

  • Answer:

    • Cause: Inefficient base or solvent system. The choice of base and solvent is critical for this step.

    • Solution: The use of DIPEA as a base in toluene at slightly elevated temperatures has been shown to be effective.[2] Alternatively, potassium carbonate in water can also be used.[2] Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions.[2]

    • Cause: Suboptimal workup procedure leading to product loss.

    • Solution: The desired product may precipitate during the reaction. Filtration and washing with the reaction solvent (e.g., toluene) might be insufficient, leaving a significant amount of product in the mother liquor. It is recommended to remove the solvent and redissolve the residue in a solvent like ethyl acetate for a more complete extraction.[2]

Problem 2: Formation of regioisomers during the alkylation step.

  • Question: I am observing the formation of undesired N'- and O-regioisomers during the alkylation of the imidazole. How can I minimize these side products?

  • Answer:

    • Cause: The imidazole nitrogen and the hydroxyl group of the glycidol derivative can both be alkylated.

    • Solution: The choice of protecting group on the (R)-glycidol is a key factor in controlling regioselectivity.[4] Different protecting groups have been investigated to suppress such side reactions.[2][3] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can also help to favor the desired N-alkylation.

Problem 3: Low yield and formation of side products during the final deprotection and cyclization step.

  • Question: The one-pot deprotection and cyclization to form Pretomanid is resulting in a low yield and the formation of a significant side product. How can this be optimized?

  • Answer:

    • Cause: The use of a strong base like sodium hydride (NaH) in THF can lead to a complex mixture of products.[2] When using potassium carbonate in methanol, a common side product is the methanol adduct (side product 27), formed by the reaction of an intermediate with methoxide.[2] Pretomanid itself can also undergo ring-opening with methoxide at longer reaction times.[2]

    • Solution: A one-pot deprotection/cyclization using an excess of potassium carbonate in methanol at low temperatures (-10 °C to 0 °C) has been shown to be effective.[2] It is crucial to monitor the reaction progress carefully by HPLC. The reaction should be quenched once the formation of the desired product is maximized and before significant formation of the methanol adduct occurs.[2]

Problem 4: Difficulty in purifying the final Pretomanid product.

  • Question: My final Pretomanid product has a low purity (e.g., 83-86%) after initial workup. What purification strategies are effective?

  • Answer:

    • Cause: Presence of unreacted starting materials, side products (like regioisomers or the methanol adduct), and salts from the workup.

    • Solution:

      • Aqueous Wash: Washing the organic phase (e.g., ethyl acetate) with aqueous HCl and NaHCO3 solutions can help remove basic and acidic impurities.[2]

      • Precipitation/Recrystallization: Precipitation from a solvent system like ethyl acetate/n-heptane can improve purity.[2] For higher purity, recrystallization from 2-propanol/heptane is a viable option.[7]

      • Suspension in a non-solvent: Suspending the crude solid in a hot non-solvent like methyl tert-butyl ether (MTBE) can effectively remove impurities, yielding Pretomanid with a purity of ≥99%.[2]

      • Water Wash: Washing the final product with water can help remove residual salts like tetrabutylammonium salts if TBAF was used for deprotection.[2][3]

Data Presentation

Table 1: Comparison of Different Synthetic Routes for Pretomanid

Starting MaterialsKey StepsOverall YieldFinal PurityReference(s)
2,4-DinitroimidazoleFive-step synthesis including use of NaH/DMF17%Not reported[1][2]
2-Chloro-4-nitroimidazole, (S)-epichlorohydrinN-alkylation, hydrolysis, TBS protection, benzylation, one-pot deprotection/cyclization28%Not reported[3]
2-Bromo-4-nitro-1H-imidazole, Protected (R)-glycidolThree-step synthesis with one-pot deprotection/cyclization30-40%>99% (HPLC)[2][3]
2-Chloro-4-nitroimidazole, silyl-protected epoxideSilyl deprotection, cyclization with methanolic KOH57% (3 steps)Not reported[1]

Experimental Protocols

Protocol 1: Optimized Three-Step Synthesis of Pretomanid

This protocol is based on an efficient synthesis starting from 2-bromo-4-nitro-1H-imidazole and a protected (R)-glycidol.[2][3]

Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole

  • To a solution of 2-bromo-4-nitro-1H-imidazole in toluene, add a protected (R)-glycidol derivative.

  • Add DIPEA as a base.

  • Heat the reaction mixture at a slightly elevated temperature and monitor the reaction progress by HPLC.

  • After completion, remove the toluene under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with aqueous HCl and NaHCO3 solutions.

  • Dry the organic phase and concentrate to obtain the crude alkylated product.

Step 2: O-Benzylation Note: This step is integrated within the choice of a p-methoxybenzoyl (PMBz) protected glycidol in some optimized routes, where the benzyl group is already present.

Step 3: One-Pot Deprotection and Cyclization

  • Dissolve the crude product from the previous step in methanol and cool the solution to -10 °C.

  • Add an excess of potassium carbonate (K2CO3) at once.

  • Monitor the reaction by HPLC, observing the deprotection followed by cyclization to Pretomanid.

  • Maintain the temperature between -10 °C and 0 °C to minimize the formation of the methanol adduct side product.

  • Once the reaction is complete (typically after overnight stirring), quench the reaction by adding water.

  • Stir the mixture overnight at room temperature to allow the crude Pretomanid to precipitate.

  • Filter the solid, wash with water, and dry.

  • For further purification, suspend the crude solid in hot MTBE, then filter and dry to obtain Pretomanid with high purity.

Visualizations

Pretomanid_Synthesis_Workflow cluster_troubleshooting Potential Issues Start Starting Materials: - 2-Bromo-4-nitro-1H-imidazole - Protected (R)-Glycidol Alkylation Step 1: Alkylation (Base, Solvent, Heat) Start->Alkylation React Workup1 Workup & Extraction Alkylation->Workup1 Reaction Mixture Side_Products1 Side Products: - Regioisomers Alkylation->Side_Products1 Formation Crude_Alkylated Crude Alkylated Intermediate OnePot Step 2: One-Pot Deprotection & Cyclization (K2CO3, MeOH, -10°C to 0°C) Crude_Alkylated->OnePot React Workup1->Crude_Alkylated Isolated Intermediate Crude_Pretomanid Crude Pretomanid OnePot->Crude_Pretomanid Precipitate Side_Products2 Side Products: - Methanol Adduct - Ring Opening OnePot->Side_Products2 Formation Purification Step 3: Purification (e.g., Suspension in hot MTBE) Crude_Pretomanid->Purification Impure Solid Final_Product Pretomanid (>99% Purity) Purification->Final_Product Purified Product

Caption: Optimized synthetic workflow for Pretomanid.

References

Technical Support Center: Improving the Solubility of Poorly Soluble Antituberculosis Agents for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of poorly soluble antituberculosis agents during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My antituberculosis agent is poorly soluble in aqueous media. What is the first step to prepare it for an in vitro assay?

A1: The initial and most common step is to prepare a concentrated stock solution in an organic solvent, typically 100% Dimethyl Sulfoxide (DMSO).[1][2][3] This stock solution can then be diluted into your aqueous assay medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.[4][5][6]

Q2: What is the maximum concentration of DMSO that is safe for my in vitro assay?

A2: The tolerated concentration of DMSO is cell-line and assay-dependent.[4][5] For most cell lines, a final DMSO concentration of 0.5% is widely considered safe, with some robust cell lines tolerating up to 1%. However, primary cells can be more sensitive.[6] For mycobacterial cultures, concentrations up to 2% have been used, though it's noted that 2.5% DMSO can cause a 30-40% inhibition of M. tuberculosis growth.[7] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.

Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to the aqueous assay buffer. What should I do?

A3: Precipitation upon addition to aqueous buffer is a common issue for poorly soluble compounds and indicates that the compound's aqueous solubility limit has been exceeded.[8][9][10] Here are some troubleshooting steps:

  • Lower the final compound concentration: If your experiment allows, test a lower concentration of the compound.

  • Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[6]

  • Use solubility-enhancing excipients: Consider pre-mixing your compound with excipients such as cyclodextrins or surfactants in the stock solution or including them in the final assay medium to improve solubility.[11]

  • Adjust the pH of the buffer: If your compound is ionizable, adjusting the pH of the assay medium can significantly increase its solubility.[12]

Q4: What are the differences between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding this solution to an aqueous buffer.[13][14][15] It measures the concentration of the compound that remains in solution under these specific, non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[13][14]

  • Thermodynamic solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[14][15][16][17] This measurement is crucial for formulation development and understanding the compound's intrinsic properties.[15]

For initial in vitro assays, kinetic solubility is often more relevant as it mimics the common procedure of diluting a DMSO stock.[13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound crashes out of DMSO stock solution. The compound's solubility limit in DMSO has been exceeded.Gently warm the solution. If it doesn't redissolve, prepare a new, less concentrated stock solution.
Precipitation observed in assay plate over time. The compound is not stable in the aqueous medium at the tested concentration and temperature.Decrease the final compound concentration. Include solubility enhancers like cyclodextrins or surfactants in the assay medium.[11] Ensure the final DMSO concentration is sufficient to aid solubility but not high enough to be toxic.[4][6]
Inconsistent results between experiments. Precipitation may be occurring inconsistently. The stock solution may not be homogeneous.Always vortex the stock solution before use. Prepare fresh dilutions for each experiment. Perform a visual inspection for precipitation in the assay plate before taking readings.
No activity observed in a biological assay. The compound may have precipitated out of solution, so the effective concentration is much lower than the nominal concentration.Measure the compound's kinetic solubility in the assay buffer to determine its maximum soluble concentration.[13] Run the assay at or below this concentration.

Quantitative Data Summary

Table 1: Common Solvents and Excipients for In Vitro Assays

Solvent/ExcipientTypeTypical Final ConcentrationNotes
DMSO Organic Co-solvent0.1% - 2%[4][7]Most common initial solvent. Check tolerance for your specific cell line/bacteria.
Ethanol Organic Co-solvent0.1% - 1%Can be more volatile than DMSO.
Polyethylene Glycol (PEG 400) Polymer1% - 5%Can enhance solubility of hydrophobic compounds.
Tween® 80 / Polysorbate 80 Non-ionic Surfactant0.01% - 0.1%Forms micelles to solubilize lipophilic drugs. Can interfere with some assays.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin1% - 10%Forms inclusion complexes to increase aqueous solubility.[11]

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Assay TypeCell/Organism TypeRecommended Max. DMSO ConcentrationReference
Mammalian Cell Viability (24h+)Most cell lines≤ 0.5% - 1%[6]
Mammalian Cell Viability (Short-term, <4h)Robust cell linesUp to 2%[4]
Primary Cell CulturesSensitive primary cells≤ 0.1%[6]
Mycobacterial Growth InhibitionM. tuberculosis≤ 2%[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Determine the required mass: Calculate the mass of the antituberculosis agent needed to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 * Molecular Weight ( g/mol ) * Volume (L).

  • Weigh the compound: Accurately weigh the calculated mass of the solid compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add DMSO: Add the calculated volume of 100% pure, sterile-filtered DMSO to the vial.[18][19]

  • Dissolve the compound: Vortex the vial vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if the compound is slow to dissolve, but be cautious of compound stability at higher temperatures.

  • Store appropriately: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assay by UV Spectrophotometry

This protocol provides a general method for determining the kinetic solubility of a compound.[1][13]

  • Prepare a high-concentration stock: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Set up the assay plate: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well UV-transparent microplate.

  • Add aqueous buffer: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells to achieve a range of final compound concentrations. For example, add 198 µL of buffer to the 2 µL of stock to get a 100 µM final concentration and a 1% final DMSO concentration.

  • Incubate: Seal the plate and shake it at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1.5 to 2 hours.[2][14]

  • Separate undissolved compound: Use a filter plate (e.g., with a 0.45 µm filter) to separate the solution from any precipitate. This is done by centrifuging the assay plate on top of a collection plate.

  • Prepare standards: Create a standard curve by diluting the 10 mM DMSO stock in a 50:50 mixture of the aqueous buffer and an organic solvent like acetonitrile to ensure complete solubility.

  • Measure absorbance: Read the UV absorbance of the filtered samples and the standards in the collection plate using a plate reader at the compound's λmax.

  • Calculate solubility: Determine the concentration of the compound in the filtered samples by comparing their absorbance to the standard curve. The highest concentration that remains in solution is the kinetic solubility.[1]

Visualizations

Workflow for Solubility Enhancement

G A Poorly Soluble Antituberculosis Agent B Prepare 10-20 mM Stock in 100% DMSO A->B C Determine Kinetic Solubility in Assay Buffer B->C D Is Solubility > Max Assay Concentration? C->D E Proceed with Assay using DMSO Stock D->E Yes F Select Solubilization Strategy D->F No G pH Modification (for ionizable compounds) F->G H Co-solvents (e.g., PEG, Ethanol) F->H I Surfactants (e.g., Tween 80) F->I J Cyclodextrins (e.g., HP-β-CD) F->J K Re-evaluate Solubility G->K H->K I->K J->K K->D Retry L FAIL: Consider Compound Analogs or Advanced Formulation K->L Still too low

Caption: Decision workflow for handling a poorly soluble antituberculosis agent.

General Experimental Workflow

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution (e.g., 10mM in DMSO) A->B C Serial Dilution of Stock B->C D Add Compound to Assay Plate C->D E Add Cells/Bacteria & Media D->E F Incubate (e.g., 5 days for Mtb) E->F G Add Viability Reagent F->G H Read Plate (e.g., OD, Fluorescence) G->H I Data Analysis (Calculate MIC) H->I

Caption: General workflow for in vitro screening of antituberculosis agents.

Hypothetical Signaling Pathway in Macrophage upon Mtb Infection

G Mtb Mycobacterium tuberculosis (Mtb) Macrophage Macrophage Mtb->Macrophage Infection Phagosome Phagosome Maturation Mtb->Phagosome Inhibits TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Survival Mtb Survival & Replication Phagosome->Survival Leads to Drug Antituberculosis Agent-6 Drug->Phagosome Promotes Drug->Survival Inhibits

Caption: Simplified pathway of Mtb interaction with a macrophage.

References

"Antituberculosis agent-6" stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of "Antituberculosis agent-6" in DMSO solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and storage of this compound in DMSO.

Q1: I observed precipitation in my stock solution of this compound in DMSO after thawing. What should I do?

A1: Precipitation of your compound from a DMSO solution upon thawing is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Visual Inspection: Confirm that what you are observing is indeed precipitation and not fungal or bacterial contamination.

  • Gentle Warming and Sonication: Gently warm the solution to 37°C for a short period (10-15 minutes) and vortex or sonicate the vial. This can help redissolve the compound. Avoid excessive heat, as it may accelerate degradation.

  • Solubility Check: The observed precipitation may indicate that the compound's concentration exceeds its solubility limit in DMSO, especially at lower temperatures. It is recommended to determine the solubility of this compound in DMSO at both room temperature and 4°C.

  • Preparation of a Fresh Stock: If the precipitate does not redissolve, it is advisable to prepare a fresh stock solution. When preparing the new stock, ensure the compound is fully dissolved before storage. Consider preparing the stock at a slightly lower concentration if solubility issues persist.[1][2]

  • Storage Conditions: Storing stock solutions at -80°C is generally recommended to minimize the chances of precipitation upon freeze-thaw cycles compared to -20°C.[2]

Q2: My experimental results are inconsistent when using a stock solution of this compound that has been stored for several months. Could the compound be degrading?

A2: Yes, inconsistent experimental results can be a sign of compound degradation. The stability of compounds in DMSO can be influenced by storage conditions and the inherent chemical properties of the molecule.[3]

To investigate potential degradation, consider the following:

  • Purity Analysis: The most direct way to assess degradation is to check the purity of your stock solution. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Compare the purity of your aged stock solution to a freshly prepared one.

  • Review Storage Protocol: Ensure that your storage protocol minimizes factors that can contribute to degradation:

    • Water Content: DMSO is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis of susceptible compounds.[3][6][7] Use high-purity, anhydrous DMSO and minimize the exposure of your stock solution to the atmosphere.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and promote degradation.[4][8] It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[9]

    • Temperature: While freezing is generally recommended for long-term storage, the stability of specific compounds can vary. Most compounds are stable in DMSO at -20°C or -80°C for extended periods.[9][10]

    • Light Exposure: Protect the stock solution from light, especially if the compound is known to be light-sensitive.[11] Store vials in the dark or use amber-colored vials.

  • Functional Assay: As a quick check, you can perform a functional assay comparing the activity of the aged stock solution to a freshly prepared solution. A significant decrease in activity would suggest degradation.

Frequently Asked Questions (FAQs)

Q3: What are the recommended storage conditions for a 10 mM stock solution of this compound in DMSO?

A3: For optimal stability, a 10 mM stock solution of this compound in DMSO should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -80°C for long-term storage (> 6 months). -20°C for short-term storage (< 6 months).Lower temperatures slow down chemical degradation processes.[9]
Container Amber glass vials or polypropylene tubes with tight-fitting caps.Glass is generally inert.[11] Polypropylene is also acceptable for many compounds.[5] Amber color protects from light.
Atmosphere Store under an inert gas atmosphere (e.g., argon or nitrogen) if possible.Minimizes oxidation of the compound.[4]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles and contamination.[9]
DMSO Quality Use anhydrous, high-purity DMSO (≥99.9%).Minimizes water absorption which can lead to hydrolysis.[3][6]

Q4: How many times can I freeze-thaw my stock solution of this compound?

A4: It is strongly recommended to minimize freeze-thaw cycles. Ideally, stock solutions should be aliquoted into single-use volumes to avoid this issue altogether. Studies have shown that some compounds can remain stable for a limited number of freeze-thaw cycles (e.g., up to 25 cycles in some cases), but this is highly compound-dependent.[4][12] For this compound, in the absence of specific stability data, it is best to be cautious and limit freeze-thaw cycles to no more than 3-5 times.

Q5: What is the expected shelf-life of this compound in DMSO at different temperatures?

A5: The precise shelf-life of this compound is not yet established and should be determined experimentally. However, based on general stability studies of small molecules in DMSO, the following can be expected:

Storage TemperatureExpected Stability (with proper storage)Notes
-80°C > 1 yearConsidered the optimal temperature for long-term storage.
-20°C 6 months to 1 yearMany compounds show good stability at this temperature.[3]
4°C Weeks to monthsNot recommended for long-term storage due to increased risk of degradation and precipitation.[6]
Room Temperature Days to weeksShould be avoided for storage. Only for short-term experimental use.

Note: These are general estimates. An accelerated stability study is recommended to determine the specific shelf-life of this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of this compound

This protocol outlines a general method for assessing the purity of this compound. The specific parameters may need to be optimized for the compound.

  • Preparation of Standards:

    • Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

    • Create a calibration curve by preparing a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 mM) in DMSO.

  • Sample Preparation:

    • Dilute an aliquot of the stock solution to be tested to a concentration within the range of the calibration curve.

  • HPLC-UV Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: At the λmax of this compound (to be determined by UV-Vis spectroscopy). If unknown, a photodiode array (PDA) detector can be used to monitor a range of wavelengths.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatogram.

    • Calculate the purity of the sample by comparing its peak area to the total peak area of all detected peaks.

    • Quantify the concentration by comparing the peak area to the calibration curve.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Precipitation check_solubility Check for Precipitation (Visual Inspection) start->check_solubility handle_precipitate Gentle Warming (37°C) & Sonication check_solubility->handle_precipitate Precipitate Observed assess_purity Assess Purity by HPLC/LC-MS check_solubility->assess_purity No Precipitate prepare_fresh Prepare Fresh Stock Solution handle_precipitate->prepare_fresh No precipitate_dissolved Precipitate Redissolves handle_precipitate->precipitate_dissolved Yes degraded Compound Degraded: Use Fresh Stock assess_purity->degraded Purity < 95% stable Compound Stable: Investigate Other Experimental Variables assess_purity->stable Purity > 95% review_storage Review Storage Protocol (Temp, Aliquots, DMSO quality) functional_assay Perform Functional Assay degraded->review_storage stable->functional_assay

Caption: Troubleshooting workflow for stability issues of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Results prep_fresh Prepare Fresh 10 mM Stock (Time zero control) aliquot Aliquot Stock Solution prep_fresh->aliquot store Store Aliquots at Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->store timepoint Pull Aliquots at Various Time Points (e.g., 1, 3, 6, 12 months) store->timepoint hplc_analysis Analyze by HPLC-UV/LC-MS timepoint->hplc_analysis calc_purity Calculate % Purity Remaining hplc_analysis->calc_purity plot_data Plot % Purity vs. Time calc_purity->plot_data determine_shelf_life Determine Shelf-Life plot_data->determine_shelf_life

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting In Vivo Toxicity of Antituberculosis Agent-6 (ATA-6)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering in vivo toxicity with the novel investigational compound "Antituberculosis Agent-6" (ATA-6) in mouse models. The protocols and guidance are based on established principles of in vivo toxicology for drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with ATA-6.

Question 1: We are observing unexpected mortality in mice at our initial dose range. What should we do?

Possible Causes:

  • Incorrect Dosing: The initial dose selection may have been too high due to misinterpretation of in vitro data or inaccurate allometric scaling.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend ATA-6 may be causing toxicity.

  • Acute Compound Toxicity: ATA-6 may have a steeper dose-response curve than anticipated.

  • Route of Administration: The chosen route (e.g., intravenous) may lead to rapid, high peak concentrations, causing acute toxicity.

Recommended Actions:

  • Immediate Dose Reduction: Immediately halt the current study and initiate a new dose-range-finding study starting with a significantly lower dose (e.g., 1/10th of the current dose).

  • Vehicle Control Group: Ensure a vehicle-only control group is run alongside every experiment to rule out vehicle-induced toxicity.

  • Pharmacokinetic (PK) Analysis: If possible, perform a preliminary PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ATA-6, which can inform better dosing strategies.

  • Staggered Dosing: In the new study, use a staggered approach where a single animal is dosed and observed for 24-48 hours before dosing the rest of the cohort.

Question 2: Mice treated with ATA-6 are showing significant, progressive weight loss (>15%) compared to the control group, but no mortality. How should we proceed?

Possible Causes:

  • Gastrointestinal (GI) Toxicity: The compound may be causing nausea, diarrhea, or anorexia, leading to reduced food and water intake.

  • Systemic Toxicity: The weight loss could be a sign of underlying systemic toxicity affecting metabolism or major organs.

  • Stress: The formulation or administration procedure may be causing significant stress.

Recommended Actions:

  • Daily Clinical Observations: Implement a detailed daily scoring sheet to monitor clinical signs including food/water intake, fecal/urine output, and signs of distress (e.g., ruffled fur, hunched posture).

  • Reduce Dosing Frequency: If ATA-6 is dosed daily, consider reducing the frequency (e.g., every other day) to see if it allows for recovery between doses.

  • Supportive Care: Provide supplemental nutrition and hydration (e.g., wet mash, subcutaneous fluids) as per your institution's animal care guidelines to support the animals while you investigate the cause.

  • Interim Necropsy: Euthanize a subset of affected animals for gross necropsy and histopathological analysis, focusing on the GI tract, liver, and kidneys to identify target organs of toxicity.

Question 3: Serum biomarker analysis shows elevated ALT/AST levels, suggesting liver injury. What are the next steps?

Possible Causes:

  • Direct Hepatotoxicity: ATA-6 or its metabolites may be directly toxic to hepatocytes.

  • Idiosyncratic Drug-Induced Liver Injury (DILI): While less common in inbred mouse strains, it's a possibility.

  • Bile Duct Obstruction (Cholestasis): The compound could be interfering with bile flow.

Recommended Actions:

  • Confirm with Histopathology: This is a critical step. Collect liver tissue for histopathological examination to determine the nature and extent of the injury (e.g., necrosis, steatosis, inflammation).

  • Mechanism of Injury Investigation:

    • Measure Oxidative Stress Markers: Assess markers like glutathione (GSH) levels and malondialdehyde (MDA) in liver tissue.

    • Gene Expression Analysis: Use qPCR or RNA-seq to analyze genes involved in drug metabolism (e.g., Cytochromes P450), oxidative stress response, and inflammation.

  • Investigate Reactive Metabolites: If resources permit, conduct studies to identify if ATA-6 is forming reactive metabolites that could be responsible for the toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the essential baseline parameters to collect in an ATA-6 in vivo toxicity study? A1: A robust baseline should always include body weight, food and water consumption, detailed clinical observations, hematology (complete blood count), and serum clinical chemistry (especially markers for liver and kidney function).

Q2: How can I distinguish between toxicity from ATA-6 and a potential experimental artifact? A2: Consistency and controls are key. Ensure you have a vehicle-only control group and a positive control if applicable. Toxicity should be dose-dependent. If results are sporadic and not reproducible across studies, investigate environmental factors, technical errors in dosing, or potential infections in the colony.

Q3: What are the recommended biomarkers for monitoring organ-specific toxicity of ATA-6 in mice? A3: Please refer to the table below for a summary of key biomarkers.

Table 1: Recommended Serum & Hematology Parameters for Monitoring ATA-6 Toxicity

Parameter Organ/System Indicated Potential Interpretation of Change
Alanine Aminotransferase (ALT)LiverHepatocellular injury
Aspartate Aminotransferase (AST)Liver, Muscle, HeartHepatocellular injury, muscle damage
Alkaline Phosphatase (ALP)Liver, BoneCholestasis, bone formation issues
Total Bilirubin (TBIL)LiverImpaired liver function, cholestasis
Blood Urea Nitrogen (BUN)KidneyReduced kidney function
Creatinine (CREA)KidneyReduced kidney function
Red Blood Cell (RBC) CountHematopoietic SystemAnemia, bone marrow suppression
White Blood Cell (WBC) CountImmune SystemInflammation, immunosuppression
Platelets (PLT)Hematopoietic SystemThrombocytopenia, clotting issues

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is a condensed version based on OECD Guideline 425.

  • Acclimatization: Acclimatize animals (e.g., female Swiss Webster mice, 8-12 weeks old) for at least 5 days.

  • Fasting: Fast animals overnight (food, not water) prior to dosing.

  • Dose Preparation: Prepare ATA-6 in the selected vehicle (e.g., 0.5% methylcellulose). Ensure the formulation is homogenous.

  • Initial Dosing: Dose a single mouse at the starting dose (e.g., 175 mg/kg).

  • Observation: Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days. Record all clinical signs of toxicity.

  • Dose Adjustment:

    • If the mouse survives, dose the next mouse at a higher dose (e.g., 550 mg/kg).

    • If the mouse dies, dose the next mouse at a lower dose (e.g., 55 mg/kg).

  • Termination: The study is stopped when one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper bound, or a specific number of reversals in outcome occur).

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

Protocol 2: Sample Collection for Biomarker Analysis

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Blood Collection: Collect blood via cardiac puncture into serum separator tubes (for chemistry) and EDTA-coated tubes (for hematology).

  • Serum Separation: Allow blood in the serum separator tube to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.

  • Hematology: Analyze the whole blood in the EDTA tube immediately using an automated hematology analyzer.

  • Tissue Collection: Following blood collection, perform euthanasia via an approved secondary method (e.g., cervical dislocation). Perfuse with saline if required.

  • Organ Harvest: Harvest organs of interest (liver, kidneys, spleen, etc.). Weigh them.

  • Sample Preservation:

    • For histopathology: Fix a portion of the tissue in 10% neutral buffered formalin.

    • For biomarker/gene expression analysis: Snap-freeze a portion in liquid nitrogen and store at -80°C.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Sample Collection & Analysis cluster_reporting Phase 4: Reporting acclimatize Animal Acclimatization (5-7 Days) dose_prep Dose Formulation & Vehicle Preparation acclimatize->dose_prep randomize Randomization into Treatment Groups dose_prep->randomize dosing ATA-6 Administration (e.g., Daily Oral Gavage) randomize->dosing monitoring Daily Monitoring: Body Weight, Clinical Signs dosing->monitoring termination Study Termination (e.g., Day 14) monitoring->termination Endpoint Met blood Blood Collection (Hematology & Serum Chem) termination->blood necropsy Gross Necropsy & Organ Weight blood->necropsy histology Tissue Collection (Histopathology) necropsy->histology data_analysis Data Analysis & Statistics histology->data_analysis report Final Report Generation data_analysis->report hepatotoxicity_pathway cluster_cell Hepatocyte ata6 ATA-6 cyp450 CYP450 Metabolism ata6->cyp450 metabolite Reactive Metabolite (e.g., NAPQI-like) cyp450->metabolite gsh Glutathione (GSH) metabolite->gsh Detoxification protein_adducts Protein Adducts metabolite->protein_adducts Depletion of GSH mitochondria Mitochondrial Dysfunction protein_adducts->mitochondria apoptosis Apoptosis / Necrosis protein_adducts->apoptosis ros ↑ ROS Production mitochondria->ros ros->apoptosis injury Hepatocellular Injury (↑ ALT/AST) apoptosis->injury troubleshooting_logic start Unexpected Toxicity Observed (e.g., Mortality, Weight Loss) check_dose Is this the first time this dose was tested? start->check_dose cause1 Potential Cause: Initial dose too high check_dose->cause1  Yes check_vehicle Is a vehicle-only control group present and healthy? check_dose->check_vehicle  No solution1 Solution: Perform new dose-range finding study at lower doses cause1->solution1 cause2 Potential Cause: Vehicle toxicity or formulation issue check_vehicle->cause2  No check_pattern Is toxicity consistent and dose-dependent? check_vehicle->check_pattern  Yes solution2 Solution: Test alternative vehicles. Check formulation stability. cause2->solution2 cause3 Potential Cause: Compound-mediated toxicity check_pattern->cause3  Yes cause4 Potential Cause: Experimental artifact or health status issue check_pattern->cause4  No solution3 Solution: Proceed with mechanism investigation (histology, etc.) cause3->solution3 solution4 Solution: Review all procedures. Check animal health records. Repeat study. cause4->solution4

Technical Support Center: Overcoming "Antituberculosis agent-6" Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific mechanism of action and potential off-target effects of "Antituberculosis agent-6" (CAS No. 2874263-72-4) is not currently available in the public domain. This compound is recognized as a potent antimycobacterial agent with a minimum inhibitory concentration (MIC) of 3.49 µM against M. tuberculosis. However, without detailed studies on its molecular target(s) and selectivity, a specific troubleshooting guide for its off-target effects cannot be provided.

The following troubleshooting guide and FAQs are based on general principles for identifying and mitigating off-target effects of small molecule inhibitors in cell-based assays. Researchers using "this compound" should consider these as starting points for their own investigations.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected toxicity or morphological changes at concentrations of "this compound" that are effective against M. tuberculosis. What could be the cause?

A1: This is a common indication of off-target effects. While the primary target of "this compound" is likely within the mycobacterium, the compound may be interacting with unintended host cell targets, leading to cytotoxicity. It is also possible that the observed effects are due to the metabolic breakdown of the compound into active or toxic metabolites.

Q2: How can I determine if the observed effects in my cell-based assay are due to off-target activities of "this compound"?

A2: A multi-pronged approach is necessary to investigate potential off-target effects. This can include:

  • Dose-Response Analysis: Perform a detailed dose-response curve in your specific cell line to determine the concentration at which off-target effects become apparent. Compare this to the MIC of the compound against M. tuberculosis.

  • Control Compound: If available, use a structurally related but inactive analog of "this compound" as a negative control.

  • Orthogonal Assays: Employ different cell-based assays that measure distinct cellular processes (e.g., apoptosis, cell cycle, specific signaling pathways) to characterize the off-target phenotype.

  • Target Deconvolution Studies: Advanced techniques such as chemical proteomics or thermal proteome profiling can help identify the direct binding partners of "this compound" in the host cell.

Q3: Are there any computational methods to predict the potential off-target effects of "this compound"?

A3: Yes, in silico methods can provide valuable hypotheses. Given the chemical structure of "this compound" (C₂₇H₂₀F₂N₂O₃), computational tools can be used to screen for structural similarity to known pharmacologically active compounds. This can suggest potential off-target protein families (e.g., kinases, GPCRs, ion channels). Several web-based servers and software packages are available for target prediction.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a systematic approach to identifying and mitigating off-target effects of "this compound" in your cell-based assays.

Phase 1: Observation and Initial Characterization
Problem Possible Cause Recommended Action
Unexpected Cell Death or Reduced Viability Off-target cytotoxicity.1. Perform a detailed cytotoxicity assay (e.g., MTS, CellTiter-Glo) to determine the EC50 in your cell line. 2. Compare the cytotoxic concentration to the anti-mycobacterial MIC. A small therapeutic window suggests potential off-target issues.
Altered Cell Morphology Interference with cytoskeletal components or cell adhesion.1. Use microscopy (phase-contrast, fluorescence) to document morphological changes. 2. Stain for key cytoskeletal proteins (e.g., actin, tubulin) to identify specific disruptions.
Inconsistent Assay Results Compound instability, precipitation, or non-specific interactions.1. Visually inspect the culture medium for compound precipitation at the working concentration. 2. Assess the stability of "this compound" in your assay medium over the experiment's duration using analytical methods like HPLC.
Phase 2: Experimental Validation of Off-Target Effects
Experimental Goal Methodology Expected Outcome
Confirm Target Engagement in M. tuberculosis If the target is known, perform a target engagement assay (e.g., cellular thermal shift assay - CETSA) in mycobacteria.Confirmation that the compound interacts with its intended target at effective concentrations.
Identify Affected Cellular Pathways Perform pathway analysis using techniques like Western blotting for key signaling proteins, or broader approaches like RNA sequencing or proteomics.Identification of host cell signaling pathways that are perturbed by "this compound".
Rule out Non-specific Effects Use counter-screening assays, such as assays for promiscuous inhibitors (e.g., aggregation assays).Confirmation that the observed effects are not due to non-specific chemical behavior of the compound.

Experimental Protocols

Protocol 1: Cellular Viability Assay (MTS Assay)

  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "this compound" in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Visualizations

Logical Workflow for Investigating Off-Target Effects

OffTargetWorkflow A Observe Unexpected Phenotype in Cell-Based Assay B Phase 1: Initial Characterization A->B C Dose-Response Cytotoxicity Assay B->C D Microscopic Analysis of Morphology B->D E Assess Compound Stability & Solubility B->E F Phase 2: Experimental Validation C->F D->F E->F G Identify Affected Signaling Pathways (e.g., Western Blot, RNA-seq) F->G H In Silico Target Prediction F->H I Counter-Screening for Non-Specific Effects F->I J Hypothesis Generation: Potential Off-Target(s) G->J H->J I->J K Phase 3: Mitigation Strategies J->K L Lower Compound Concentration K->L M Use Alternative Assay Readout K->M N Synthesize Analogs with Improved Selectivity K->N

Caption: A logical workflow for the characterization and mitigation of off-target effects.

Signaling Pathway Perturbation Hypothesis

SignalingPathway cluster_cell Host Cell Agent6 This compound OffTarget Unknown Off-Target (e.g., Kinase, GPCR) Agent6->OffTarget Inhibition/Activation Signaling Downstream Signaling Cascade OffTarget->Signaling Perturbation Phenotype Observed Phenotype (e.g., Apoptosis, Cell Cycle Arrest) Signaling->Phenotype

Caption: A hypothetical signaling pathway affected by an off-target interaction.

"Antituberculosis agent-6" dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antituberculosis Agent-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this agent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability and inconsistent dose-response curves for this compound in our mycobacterial growth inhibition assays. What are the potential causes?

A1: Inconsistent dose-response curves can arise from a variety of factors throughout the experimental workflow. Key areas to investigate include:

  • Experimental Protocol Variability: Minor deviations in protocols can lead to significant differences in results. This includes variations in incubation times, media composition, and the physiological state of the mycobacteria.[1][2]

  • Mycobacterial Culture Conditions: The growth phase and viability of the Mycobacterium tuberculosis (M.tb) inoculum are critical. Using cultures in the logarithmic growth phase is recommended for reproducible results.[3]

  • Assay Method: Different methods for quantifying mycobacterial growth, such as colony-forming unit (CFU) counting, BACTEC MGIT time-to-positivity, or fluorescence-based assays, can have inherent variability.[1]

  • Drug Stock and Preparation: Issues with the solubility, stability, and storage of this compound can lead to inaccurate final concentrations in the assay.

  • Host Cell Interactions (if applicable): In assays involving host cells (e.g., macrophages), the cell type, viability, and density can influence drug efficacy and lead to variability.

Q2: What is the recommended experimental protocol for a standard mycobacterial growth inhibition assay with this compound?

A2: While specific protocols may need optimization for your laboratory conditions, a general protocol for a direct mycobacterial growth inhibition assay (MGIA) is provided below.

Q3: Are there known factors that can influence the in vitro efficacy of antituberculosis agents like Agent-6?

A3: Yes, several factors can impact the observed efficacy. These include the specific strain of M. tuberculosis used, the pH of the culture medium, and potential interactions with components of the culture medium. For instance, some drugs are only active at an acidic pH.[4][5] Additionally, patient-specific factors like age, nutritional status, and co-morbidities can influence drug efficacy in clinical settings, which can sometimes be modeled in vitro.[6][7]

Q4: Can interactions with other compounds in our screen affect the dose-response curve of this compound?

A4: Absolutely. Drug-drug interactions can occur, potentially leading to synergistic, antagonistic, or additive effects that would alter the expected dose-response curve.[8] If you are screening compound libraries, it is crucial to perform control experiments with this compound alone to establish a baseline.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

If you are observing fluctuating IC50 values for this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Step
Inaccurate Drug Concentration - Verify the molecular weight and purity of the drug stock. - Prepare fresh serial dilutions for each experiment. - Confirm the solubility of the agent in the chosen solvent and culture medium.
Variable Inoculum Size - Standardize the preparation of the mycobacterial inoculum to ensure a consistent CFU/mL. - Use a spectrophotometer to measure the optical density (OD) of the bacterial suspension. - Plate serial dilutions of the inoculum to confirm the CFU count.[1]
Assay Readout Variability - Ensure thorough mixing of cultures before taking measurements. - For CFU-based assays, ensure proper plating technique and consistent incubation times. - For colorimetric or fluorometric assays, check for interference from the drug compound or media components.
Edge Effects in Microplates - Avoid using the outer wells of microplates, as they are more prone to evaporation. - Ensure proper sealing of plates and maintain humidity during incubation.
Guide 2: Atypical Dose-Response Curve Shape

If your dose-response curve for this compound does not follow a standard sigmoidal shape, investigate these possibilities.

Potential Cause Troubleshooting Step
Biphasic (U-shaped) Curve - This may indicate a complex mechanism of action or off-target effects at higher concentrations. - Expand the range of concentrations tested to fully characterize the curve.
Shallow or Flat Curve - The drug may have low potency against the tested strain. - The concentration range may be too narrow; test a wider range of concentrations. - The drug may be bacteriostatic rather than bactericidal.[3]
Peaked Response - Some compounds exhibit a peaked dose-response, where the effect decreases at higher concentrations.[9] - This could be due to cytotoxicity to host cells (in cell-based assays) or drug precipitation at high concentrations.

Experimental Protocols

Direct Mycobacterial Growth Inhibition Assay (MGIA) Protocol

This protocol provides a framework for assessing the in vitro activity of this compound against M. tuberculosis.

Step Procedure Key Considerations
1. Preparation of Mycobacterial Inoculum Culture M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.Ensure the culture is free of clumps. Sonication or vortexing with glass beads may be necessary.
2. Drug Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.The final solvent concentration should be consistent across all wells and not exceed a level that affects mycobacterial growth (typically <1%).
3. Assay Setup In a 96-well plate, add the diluted mycobacterial inoculum to wells containing the serially diluted this compound. Include positive (no drug) and negative (no bacteria) controls.The final volume in each well should be consistent.
4. Incubation Seal the plate and incubate at 37°C for a defined period (e.g., 7 days).Ensure proper biosafety containment.
5. Quantification of Growth Quantify mycobacterial growth using a validated method such as: - Resazurin Microtiter Assay (REMA): Add resazurin dye and measure fluorescence. - CFU Counting: Plate serial dilutions on Middlebrook 7H10 agar and count colonies after incubation. - MGIT: Use BACTEC MGIT tubes and record time to positivity.Choose the quantification method that is most robust and reproducible in your hands.
6. Data Analysis Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control. Plot the dose-response curve and determine the IC50 value using appropriate software.Use a non-linear regression model to fit the data.

Visualizations

experimental_workflow Troubleshooting Workflow for Dose-Response Inconsistencies start Inconsistent Dose-Response Curve Observed check_protocol Review Experimental Protocol start->check_protocol protocol_ok Protocol Consistent? check_protocol->protocol_ok check_reagents Verify Reagent Quality (Drug, Media, Cells) reagents_ok Reagents Validated? check_reagents->reagents_ok check_equipment Calibrate Equipment (Pipettes, Readers) equipment_ok Equipment Calibrated? check_equipment->equipment_ok analyze_data Re-analyze Data (Normalization, Curve Fit) analyze_data->start Issue Persists end Consistent Results Achieved analyze_data->end Issue Resolved protocol_ok->check_reagents Yes revise_protocol Standardize Protocol Steps protocol_ok->revise_protocol No reagents_ok->check_equipment Yes prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No equipment_ok->analyze_data Yes recalibrate Recalibrate Equipment equipment_ok->recalibrate No revise_protocol->check_protocol prepare_fresh->check_reagents recalibrate->check_equipment

A logical workflow for troubleshooting inconsistent dose-response curves.

signaling_pathway Hypothetical Mechanism of Action for this compound cluster_cell Mycobacterium tuberculosis agent6 This compound target_enzyme Target Enzyme (e.g., InhA, RpoB) agent6->target_enzyme Inhibition biosynthesis Cell Wall Synthesis (Mycolic Acid) target_enzyme->biosynthesis rna_synthesis RNA Synthesis target_enzyme->rna_synthesis cell_wall Cell Wall Integrity biosynthesis->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Loss of Integrity protein_synthesis Protein Synthesis rna_synthesis->protein_synthesis protein_synthesis->cell_lysis Essential Protein Depletion

A generalized signaling pathway illustrating potential targets for an antituberculosis agent.

References

Refining "Antituberculosis agent-6" delivery methods for animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antituberculosis Agent-6 (ATA-6)

This guide provides troubleshooting information and standardized protocols for researchers using the novel investigational compound, this compound (ATA-6), in preclinical animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Solubility

Q1: ATA-6 has poor aqueous solubility. What is the recommended vehicle for initial in vivo efficacy studies in mice?

A1: The choice of vehicle is critical for ensuring consistent drug exposure. For initial studies, a multi-stage screening approach is recommended. Start with common biocompatible vehicles and assess solubility and short-term stability. Below is a comparison of common vehicles for compounds with low water solubility.

Q2: I observed precipitation of ATA-6 in my formulation after preparation. How can I prevent this?

A2: Precipitation indicates that the drug has exceeded its saturation solubility in the chosen vehicle.

  • Sonication: Use a bath sonicator for 15-30 minutes to aid initial dissolution.

  • pH Adjustment: If ATA-6 has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility. Test a range of pH values (e.g., 4.0, 7.4, 9.0) to identify the optimal level.

  • Heating: Gentle warming (37-40°C) can help dissolve the compound, but you must confirm that ATA-6 is heat-stable and does not degrade.

  • Co-solvents: If a single vehicle is insufficient, consider a co-solvent system. However, be mindful of potential toxicity. A common system is a mixture of DMSO, PEG400, and saline. Always run a vehicle-only toxicity study in a small cohort of animals first.

Administration & Dosing

Q3: My oral gavage experiments are resulting in highly variable plasma concentrations of ATA-6. What are the potential causes?

A3: High variability in oral bioavailability is a common challenge. The workflow below can help you troubleshoot this issue. Key factors include formulation, animal handling, and physiological differences.

  • Fasting: Ensure animals are fasted for at least 4 hours before dosing to reduce the impact of food on absorption. Water should be available ad libitum.

  • Gavage Technique: Improper technique can lead to dosing errors or aspiration. Ensure all personnel are properly trained. The volume should not exceed 10 mL/kg for mice.

  • Formulation Stability: Confirm that your formulation is stable and homogenous. If it is a suspension, ensure it is vigorously vortexed before drawing each dose.

Q4: I am seeing inflammation and skin reactions at the injection site after subcutaneous (SC) administration. How can this be resolved?

A4: Injection site reactions are often caused by the formulation's properties rather than the drug itself.

  • Check Vehicle pH: The pH of your formulation should be close to physiological pH (~7.4). Deviations can cause irritation.

  • Filter Sterilization: Ensure the final formulation is passed through a 0.22 µm syringe filter to remove any particulates or microbial contamination.

  • Reduce Concentration/Volume: If possible, decrease the drug concentration and increase the dosing volume (while staying within animal welfare guidelines) to reduce the concentration of irritants at the injection site.

  • Alternative Route: If SC reactions persist, consider intraperitoneal (IP) or intravenous (IV) administration if it aligns with your experimental goals.

Data & Comparative Analysis

Table 1: Solubility of ATA-6 in Common Preclinical Vehicles

VehicleATA-6 Solubility (mg/mL) at 25°CViscosityCommon RouteNotes
Saline (0.9% NaCl)< 0.01LowIV, IP, SCUnsuitable for ATA-6 without a solubilizing agent.
5% Dextrose in Water (D5W)< 0.01LowIV, IPSimilar to saline; requires solubilizer.
10% DMSO in Saline0.5LowIV, IPPotential for hemolysis at higher DMSO concentrations.
20% PEG400 in Saline1.2MediumIV, IP, SCGenerally well-tolerated.
0.5% Carboxymethylcellulose (CMC)Forms a suspensionHighPO, SCSuitable for suspensions; ensure uniform particle size.
Corn Oil2.5HighPO, SCSuitable for lipophilic compounds; can affect animal metabolism.

Table 2: Example Pharmacokinetic Parameters of ATA-6 (5 mg/kg Dose in Mice)

Route of AdministrationFormulation VehicleCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
Intravenous (IV)10% DMSO / 20% PEG4001250 ± 1800.083500 ± 450100 (Reference)
Oral (PO)0.5% CMC Suspension150 ± 652.0980 ± 310~28
Subcutaneous (SC)Corn Oil320 ± 904.02100 ± 520~60

Visualized Workflows and Pathways

G cluster_formulation Formulation Check cluster_dosing Dosing & Administration Check cluster_animal Animal Model Check start Low In Vivo Efficacy Observed for ATA-6 f_check Is formulation homogenous? start->f_check f_sol Confirm ATA-6 solubility in vehicle f_check->f_sol Yes f_res Reformulate with new vehicle/excipients f_check->f_res No (Precipitation) f_stab Assess stability at RT and 37°C f_sol->f_stab OK f_sol->f_res Low f_stab->f_res Unstable d_check Verify dose calculation & volume f_stab->d_check Stable d_tech Review administration technique (e.g., gavage) d_check->d_tech Correct d_res Retrain personnel on procedures d_check->d_res Error d_tech->d_res Inconsistent a_check Monitor animal health (weight, behavior) d_tech->a_check Correct a_pk Perform pilot PK study to confirm exposure a_check->a_pk Healthy a_res Proceed with modified study a_pk->a_res Exposure Confirmed

Caption: Troubleshooting workflow for low in vivo efficacy of ATA-6.

G cluster_dev ATA-6 Formulation Development Pipeline s1 1. Solubility Screening s2 2. Vehicle Toxicity Screen s1->s2 Identify lead vehicles s3 3. Formulation Stability Assay s2->s3 Confirm vehicle safety s4 4. Pilot PK Study (n=3 mice) s3->s4 Confirm drug stability s5 5. Final Formulation Selection s4->s5 Analyze exposure data

Caption: Standard workflow for developing an ATA-6 formulation.

G title Hypothetical Mechanism of Action: ATA-6 ata6 ATA-6 inhA InhA Enzyme (Enoyl-ACP reductase) ata6->inhA Inhibition fasII FAS-II Pathway inhA->fasII Catalyzes key step mycolic Mycolic Acid Synthesis fasII->mycolic Produces precursors death M. tuberculosis Cell Wall Disruption & Death mycolic->death

Caption: Hypothetical signaling pathway for ATA-6's action.

Experimental Protocols

Protocol 1: Preparation of ATA-6 in a PEG400/Saline Vehicle for IV Injection

Objective: To prepare a clear, sterile 1 mg/mL solution of ATA-6 for intravenous administration in mice.

Materials:

  • This compound (ATA-6) powder

  • Polyethylene glycol 400 (PEG400), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Calibrated pipettes

  • Vortex mixer and bath sonicator

Methodology:

  • Calculate Required Mass: For a final volume of 1 mL at 1 mg/mL, weigh out 1 mg of ATA-6 powder into a sterile 1.5 mL microcentrifuge tube.

  • Initial Solubilization: Add 100 µL (10% of final volume) of sterile DMSO directly to the ATA-6 powder. Vortex vigorously for 1 minute until the powder is fully dissolved.

  • Add Co-solvent: Add 200 µL (20% of final volume) of sterile PEG400. Vortex for 30 seconds. The solution should remain clear.

  • Add Saline: Slowly add 700 µL (70% of final volume) of sterile saline to the tube in a dropwise manner while gently vortexing. Critical Step: Adding saline too quickly can cause the drug to precipitate.

  • Final Homogenization: If any cloudiness appears, place the tube in a bath sonicator for 5-10 minutes until the solution is completely clear.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This is the final, ready-to-inject formulation.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation before administration. Prepare fresh on the day of the experiment.

Protocol 2: Pharmacokinetic Blood Sampling via Tail Vein (Mice)

Objective: To collect serial blood samples for the pharmacokinetic analysis of ATA-6.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • EDTA-coated capillary tubes or microtainers

  • Sterile lancets or 27G needles

  • Gauze

  • Centrifuge for microtainers

  • Cryovials for plasma storage

Methodology:

  • Animal Preparation: Place the mouse under a heat lamp for 5-10 minutes to dilate the lateral tail veins. This increases blood flow and simplifies collection.

  • Restraint: Secure the mouse in an appropriate restrainer, ensuring its tail is accessible.

  • Vein Puncture: Clean the tail with an alcohol swab. Using a sterile lancet, make a small, clean puncture in one of the lateral tail veins.

  • Blood Collection: Collect the emerging blood drop using an EDTA-coated capillary tube. For a typical PK study, 20-30 µL is required per time point.

  • Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

  • Sample Processing:

    • Dispense the blood from the capillary tube into an EDTA-coated microtainer.

    • Keep samples on ice until all time points are collected.

    • Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully pipette the supernatant (plasma) into a new, labeled cryovial.

  • Storage: Store plasma samples at -80°C until analysis by LC-MS/MS.

  • Animal Welfare: Do not exceed the recommended total blood volume collection limits (typically 7.5% of total blood volume in a 2-week period). Rotate puncture sites along the tail for serial sampling.

Addressing poor bioavailability of "Antituberculosis agent-6"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the investigational antituberculosis agent, ATB-6. The information provided addresses common challenges related to its poor bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the known reasons for the poor bioavailability of ATB-6?

A1: The poor oral bioavailability of ATB-6 is primarily attributed to its low aqueous solubility and potentially high first-pass metabolism.[1][2][3] Like many potent antimicrobial compounds, ATB-6 is a lipophilic molecule, which contributes to its poor dissolution in the gastrointestinal tract. The Biopharmaceutics Classification System (BCS) categorizes such drugs as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which inherently present challenges for oral absorption.[1][4]

Q2: What is the target product profile for an orally administered antituberculosis agent like ATB-6?

A2: The ideal profile for an oral antituberculosis agent includes high oral bioavailability to ensure therapeutic concentrations at the site of infection, a low pill burden to enhance patient compliance, and a favorable safety profile with minimal drug-drug interactions.[5] Achieving adequate oral exposure is critical for efficacy and to mitigate the risk of developing drug resistance.[6][7]

Q3: Are there any known signaling pathways affected by ATB-6 that could influence its absorption or metabolism?

A3: While the specific signaling pathways modulated by ATB-6 are under investigation, it is crucial to consider its potential interaction with drug transporters and metabolic enzymes in the gut and liver. P-glycoprotein (P-gp) efflux pumps and cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, are common pathways that affect the bioavailability of many drugs. Overexpression of P-gp can lead to the efflux of the drug back into the intestinal lumen, reducing its net absorption.[2] Similarly, extensive metabolism by CYP enzymes in the gut wall and liver (first-pass metabolism) can significantly reduce the amount of active drug reaching systemic circulation.[3]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Models
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of ATB-6.1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[1][8] 2. Formulation with Solubilizing Excipients: Prepare formulations using surfactants, cyclodextrins, or lipid-based systems.[9][10]Increased dissolution rate and improved in vivo exposure.
First-pass metabolism.1. Co-administration with a CYP Inhibitor: In preclinical models, co-administer ATB-6 with a known inhibitor of relevant CYP enzymes (e.g., ketoconazole for CYP3A4) to assess the impact of metabolism. 2. Prodrug Approach: Synthesize a prodrug of ATB-6 that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[9]Increased plasma concentrations of the parent drug.
P-glycoprotein (P-gp) efflux.Co-administration with a P-gp Inhibitor: In in-vitro cell permeability assays (e.g., Caco-2) or in vivo studies, co-administer ATB-6 with a P-gp inhibitor (e.g., verapamil) to determine if it is a substrate for this efflux pump.Increased intracellular concentration in vitro or higher plasma concentrations in vivo.
Issue 2: Inconsistent In Vitro Dissolution Results
Possible Cause Troubleshooting Step Expected Outcome
Polymorphism of ATB-6 solid form.Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystalline form of the drug substance.Consistent dissolution profiles across different batches.
Inadequate wetting of the drug substance.Inclusion of a Wetting Agent: Add a surfactant or other wetting agent to the dissolution medium to improve the contact between the solid drug particles and the solvent.Faster and more complete dissolution.
pH-dependent solubility.pH-Solubility Profiling: Determine the solubility of ATB-6 across a range of physiologically relevant pH values (e.g., pH 1.2 to 6.8) to understand its behavior in different segments of the gastrointestinal tract.Identification of the optimal pH for dissolution and formulation design.

Data Presentation

Table 1: Physicochemical Properties of ATB-6

PropertyValueImplication for Bioavailability
Molecular Weight> 500 g/mol May lead to lower permeability.[11]
cLogP> 5High lipophilicity, leading to poor aqueous solubility.[11]
Hydrogen Bond Donors> 5May reduce membrane permeability.[11]
Hydrogen Bond Acceptors> 10May reduce membrane permeability.[11]
Aqueous Solubility< 0.1 µg/mLVery low dissolution rate in the GI tract.
pKa8.5Ionization state will vary in the GI tract, affecting solubility and permeability.

Table 2: Comparison of Formulation Strategies for ATB-6

Formulation ApproachKey ComponentsIn Vitro Dissolution Enhancement (vs. unformulated)In Vivo Bioavailability Enhancement (in rats, vs. unformulated)
Micronized SuspensionMicronized ATB-6, suspending agent, wetting agent~5-fold increase~2-fold increase
Amorphous Solid DispersionATB-6, hydrophilic polymer (e.g., PVP, HPMC)~20-fold increase~8-fold increase
Self-Emulsifying Drug Delivery System (SEDDS)ATB-6, oil, surfactant, co-surfactant>50-fold increase~15-fold increase
Nanoparticle FormulationATB-6, biodegradable polymer (e.g., PLGA), stabilizer>100-fold increase>20-fold increase

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of ATB-6 and determine if it is a substrate for P-glycoprotein (P-gp) efflux.

Methodology:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed, typically for 21 days.

  • Prepare a solution of ATB-6 in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For the P-gp inhibition arm, pre-incubate the Caco-2 monolayer with a known P-gp inhibitor (e.g., verapamil) for 30 minutes.

  • Add the ATB-6 solution to the apical (A) side of the transwell and collect samples from the basolateral (B) side at specified time points (e.g., 30, 60, 90, 120 minutes).

  • In a separate set of wells, add the ATB-6 solution to the basolateral side and collect samples from the apical side to determine the B to A transport.

  • Analyze the concentration of ATB-6 in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. An efflux ratio (Papp B to A / Papp A to B) significantly greater than 2 suggests that ATB-6 is a P-gp substrate.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the oral bioavailability of different formulations of ATB-6.

Methodology:

  • Fast male Sprague-Dawley rats overnight.

  • Divide the rats into groups to receive either an intravenous (IV) dose of ATB-6 (for determination of absolute bioavailability) or an oral dose of the different ATB-6 formulations.

  • Administer the IV dose via the tail vein.

  • Administer the oral formulations via oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for ATB-6 concentration using a validated analytical method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) using appropriate software.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation a Physicochemical Characterization (Solubility, LogP, pKa) b Caco-2 Permeability Assay a->b c Metabolic Stability (Microsomes, Hepatocytes) b->c d Micronization c->d e Solid Dispersion c->e f Lipid-Based Formulations c->f g Nanoparticles c->g h Rodent Pharmacokinetic Study d->h e->h f->h g->h i Efficacy Studies in TB-infected Models h->i

Experimental workflow for addressing poor bioavailability.

troubleshooting_logic start Poor Oral Bioavailability of ATB-6 Observed q1 Is in vitro dissolution rate-limiting? start->q1 sol_strat Implement Solubility Enhancement Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations q1->sol_strat Yes q2 Is permeability low? q1->q2 No sol_strat->q2 perm_strat Investigate Efflux (e.g., P-gp substrate?) & Permeation Enhancers q2->perm_strat Yes q3 Is first-pass metabolism high? q2->q3 No perm_strat->q3 met_strat Consider Prodrug Approach or Co-dosing with CYP Inhibitors q3->met_strat Yes end Optimized Formulation with Improved Bioavailability q3->end No met_strat->end

Troubleshooting decision tree for poor bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation ATB6_oral Oral ATB-6 ATB6_dissolved Dissolved ATB-6 ATB6_oral->ATB6_dissolved Dissolution ATB6_absorbed Absorbed ATB-6 ATB6_dissolved->ATB6_absorbed Passive Diffusion Pgp P-gp Efflux Pump ATB6_absorbed->Pgp CYP3A4 CYP3A4 Metabolism ATB6_absorbed->CYP3A4 ATB6_systemic ATB-6 in Blood ATB6_absorbed->ATB6_systemic To Portal Vein Pgp->ATB6_dissolved Efflux Metabolites Inactive Metabolites CYP3A4->Metabolites

Factors affecting ATB-6 oral absorption.

References

Technical Support Center: Modifying Antituberculosis Agent-6 for Reduced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating and mitigating the hepatotoxicity of "Antituberculosis agent-6," a representative hepatotoxic antituberculosis compound. The information provided is synthesized from established research on first-line antitubercular drugs that exhibit similar toxicological profiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the hepatotoxicity of this compound?

A1: The hepatotoxicity of agents like this compound is multifactorial. Key mechanisms include the metabolic activation of the drug by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can induce oxidative stress by increasing reactive oxygen species (ROS) and depleting endogenous antioxidants like glutathione (GSH).[1] This oxidative stress can damage cellular components, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death) or necrosis of hepatocytes.[2][3]

Q2: Which in vitro models are suitable for studying the hepatotoxicity of this agent?

A2: Human hepatoma cell lines, such as HepG2, are widely used for initial toxicity screening.[4][5] These cells are a reliable model as they retain many metabolic enzymes found in primary human hepatocytes.[6] For more advanced studies that require a closer representation of the in vivo liver environment, primary human hepatocytes or 3D liver models (e.g., spheroids, organoids) are recommended.[7]

Q3: What molecular modifications could potentially reduce the hepatotoxicity of this compound?

A3: Strategies to reduce hepatotoxicity often focus on altering the drug's metabolic pathway to minimize the formation of toxic intermediates. This can involve:

  • Blocking Metabolic Activation: Modifying the chemical structure to prevent its recognition and processing by specific cytochrome P450 enzymes.

  • Enhancing Detoxification: Introducing functional groups that facilitate rapid conjugation and excretion.

  • Reducing Intrinsic Reactivity: Altering the molecule to decrease the reactivity of any metabolites that are formed.

  • Improving Physicochemical Properties: Optimizing properties like lipophilicity to reduce accumulation in hepatocytes.

Q4: What are the key signaling pathways to monitor when assessing hepatotoxicity?

A4: Key signaling pathways implicated in drug-induced liver injury include the stress-activated protein kinase (SAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[8][9] Activation of these pathways by oxidative stress can trigger downstream events leading to apoptosis. Monitoring the phosphorylation status of JNK and p38 can provide insights into the cellular stress response to this compound.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity in MTT Assay
  • Problem: The MTT assay shows extremely low cell viability even at low concentrations of the modified agent.

  • Possible Causes & Solutions:

    • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.

      • Troubleshooting Step: Run a vehicle control with the highest concentration of the solvent used in your experiment. Ensure the final solvent concentration is typically below 0.5%.

    • Compound Precipitation: The modified agent may be precipitating in the culture medium, leading to inaccurate results.

      • Troubleshooting Step: Visually inspect the wells for any precipitate. Check the solubility of your compound in the culture medium. Consider using a different solvent or a solubilizing agent.

    • Incorrect Seeding Density: Too few cells at the start of the experiment can make them more susceptible to toxic effects.

      • Troubleshooting Step: Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment.

    • Contamination: Bacterial or fungal contamination can affect cell health and MTT assay results.

      • Troubleshooting Step: Regularly check cell cultures for any signs of contamination.

Guide 2: Inconsistent Results in ROS Assay
  • Problem: High variability in reactive oxygen species (ROS) measurements between replicate wells or experiments.

  • Possible Causes & Solutions:

    • Probe Instability: Fluorescent ROS probes can be light-sensitive and may auto-oxidize.

      • Troubleshooting Step: Protect the probe and stained cells from light as much as possible. Prepare fresh probe dilutions for each experiment.

    • Cellular Autofluorescence: Cells themselves can exhibit background fluorescence, which can interfere with the signal.

      • Troubleshooting Step: Include an unstained cell control to measure and subtract the background autofluorescence.

    • Timing of Measurement: ROS production can be an early and transient event.

      • Troubleshooting Step: Perform a time-course experiment to identify the peak time for ROS production after treatment with your agent.

    • Variable Cell Health: Differences in cell confluency or health across wells can lead to inconsistent results.

      • Troubleshooting Step: Ensure a uniform cell seeding density and check for consistent cell morphology before starting the experiment.

Data Presentation

Table 1: In Vitro Hepatotoxicity Profile of this compound and its Modified Analogs
CompoundIC50 (mM) in HepG2 cells (MTT Assay, 24h)Relative ROS Production (% of Control)Relative Glutathione (GSH) Levels (% of Control)
This compound 25 mM250%40%
Analog-A 75 mM150%70%
Analog-B > 100 mM110%95%
Vehicle Control (DMSO) > 200 mM100%100%

Data is representative and synthesized from studies on first-line antitubercular drugs.[4][10][11]

Table 2: Apoptotic Markers in HepG2 Cells Treated with this compound and Analogs
Compound (at 25 mM)Caspase-3 Activity (Fold Change vs. Control)Bax/Bcl-2 Ratio
This compound 4.53.8
Analog-A 2.12.0
Analog-B 1.21.1
Vehicle Control (DMSO) 1.01.0

Data is representative and based on typical results from apoptosis assays.[3][12]

Experimental Protocols

MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • HepG2 cells

  • 96-well culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and modified analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular ROS Detection Assay

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • HepG2 cells

  • 24-well culture plates

  • Test compounds

  • DCFDA solution (10 µM in serum-free medium)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., H2O2)

Procedure:

  • Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at the desired concentrations for a predetermined time (e.g., 4 hours). Include positive and negative controls.

  • Wash the cells twice with warm PBS.

  • Add 500 µL of 10 µM DCFDA solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add 500 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • HepG2 cells

  • 6-well culture plates

  • Test compounds

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate for absorbance reading

Procedure:

  • Seed HepG2 cells in 6-well plates and treat with test compounds for 24 hours.

  • Harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (DEVD-pNA) and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Mandatory Visualizations

Hepatotoxicity_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte Agent-6 This compound Metabolites Reactive Metabolites Agent-6->Metabolites ROS Increased ROS Metabolites->ROS GSH_depletion GSH Depletion Metabolites->GSH_depletion Mito_dys Mitochondrial Dysfunction ROS->Mito_dys ER_stress ER Stress ROS->ER_stress JNK_p38 JNK / p38 MAPK Activation Mito_dys->JNK_p38 ER_stress->JNK_p38 Caspase Caspase Activation JNK_p38->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound induced hepatotoxicity.

Experimental_Workflow Start Start: this compound Modification Chemical Modification Start->Modification Screening Primary Screening: MTT Assay in HepG2 cells Modification->Screening Screening->Modification No, redesign Lead_Selection Select Analogs with Reduced Cytotoxicity Screening->Lead_Selection Mechanism Mechanistic Assays: - ROS Production - GSH Levels - Caspase Activity Lead_Selection->Mechanism Yes Mechanism->Lead_Selection No, re-evaluate Confirmation Confirm Reduced Hepatotoxicity Markers Mechanism->Confirmation In_Vivo In Vivo Toxicity Studies (Animal Model) Confirmation->In_Vivo Yes End End: Lead Candidate In_Vivo->End

Caption: Workflow for modifying an agent to reduce hepatotoxicity.

References

Validation & Comparative

Comparative Efficacy Analysis: Investigational Antituberculosis Agent-6 vs. Isoniazid Against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis between the investigational "Antituberculosis agent-6" and the frontline drug Isoniazid against the H37Rv strain of Mycobacterium tuberculosis cannot be provided at this time. Extensive searches for a publicly documented agent specifically designated as "this compound" have not yielded conclusive identification. This nomenclature may represent an internal developmental code, a novel compound from a study not yet in the public domain, or a non-standardized identifier.

Consequently, this guide will focus on providing a comprehensive overview of the well-established efficacy of Isoniazid against the H37Rv strain, adhering to the requested format for data presentation, experimental protocols, and visualizations. This information can serve as a baseline for comparison should data on "this compound" become available.

Isoniazid: Efficacy Profile against M. tuberculosis H37Rv

Isoniazid (INH) is a cornerstone of tuberculosis treatment and has been for decades.[1][2][3][4][5][6] It is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][4][6][7]

Quantitative Efficacy Data

The minimum inhibitory concentration (MIC) is a key measure of a drug's efficacy. For Isoniazid against the standard laboratory reference strain H37Rv, the MIC is consistently reported to be in the low microgram per milliliter range.

Compound M. tuberculosis Strain Minimum Inhibitory Concentration (MIC) (mg/L) Reference
IsoniazidH37Rv0.06[8]
IsoniazidH37Rv0.03[9]
IsoniazidH37Rv0.03[10]
IsoniazidH37Rv0.01 to 0.25
Experimental Protocols

The determination of MIC values is a standardized laboratory procedure. The following outlines a typical broth microdilution method used to assess the in vitro efficacy of antitubercular agents.

Objective: To determine the minimum concentration of Isoniazid required to inhibit the visible growth of M. tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Isoniazid (analytical grade)

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Spectrophotometer or fluorometer for growth measurement

Procedure:

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: A stock solution of Isoniazid is prepared and serially diluted in 7H9 broth across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted Isoniazid is inoculated with the standardized bacterial suspension. Control wells containing bacteria without the drug and wells with drug but no bacteria are included.

  • Incubation: The microplate is sealed and incubated at 37°C for a period of 7 to 14 days.

  • Growth Assessment: Bacterial growth can be assessed visually or by measuring optical density (OD) at a specific wavelength or by using a fluorescent viability indicator like Resazurin.

  • MIC Determination: The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of the bacteria.

Mechanism of Action and Signaling Pathway

Isoniazid's bactericidal activity is dependent on its activation within the mycobacterium. The following diagram illustrates the key steps in its mechanism of action.

Isoniazid_Mechanism cluster_extracellular Extracellular cluster_cell Mycobacterium tuberculosis Cell Isoniazid_prodrug Isoniazid (Prodrug) Isoniazid_prodrug_in Isoniazid Isoniazid_prodrug->Isoniazid_prodrug_in Passive Diffusion KatG KatG (Catalase-Peroxidase) Isoniazid_prodrug_in->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct + NADH NADH NADH InhA InhA (Enoyl-ACP reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall Leads to Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect

Caption: Isoniazid Mechanism of Action in M. tuberculosis.

Experimental Workflow

The process of evaluating the efficacy of an antitubercular agent against the H37Rv strain follows a structured workflow from initial screening to more complex intracellular and in vivo models.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation MIC_determination MIC Determination (Broth Microdilution) Time_kill_assays Time-Kill Kinetics Assays MIC_determination->Time_kill_assays Further Characterization Macrophage_infection_model Macrophage Infection Model (Intracellular Efficacy) Time_kill_assays->Macrophage_infection_model Assess Intracellular Activity Mouse_model Mouse Model of TB (e.g., BALB/c mice) Macrophage_infection_model->Mouse_model Evaluate In Vivo Efficacy CFU_reduction Lung & Spleen CFU Reduction Mouse_model->CFU_reduction Measure Outcome

Caption: Experimental Workflow for Antitubercular Drug Efficacy Testing.

References

The Shifting Paradigm in a Pill: Bedaquiline's Efficacy in Combating Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Bedaquiline's performance against clinically isolated drug-resistant Mycobacterium tuberculosis, in comparison to key therapeutic alternatives, Pretomanid and Linezolid. This guide offers researchers, scientists, and drug development professionals a detailed overview of the available experimental data, methodologies, and mechanistic insights.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) presents a formidable challenge to global public health. For decades, treatment options for these resilient strains were limited, often relying on lengthy, toxic, and less effective second-line drug regimens. The approval of Bedaquiline, the first in a new class of drugs known as diarylquinolines in over 40 years, marked a pivotal moment in the fight against drug-resistant TB. This guide provides an objective comparison of Bedaquiline's efficacy with two other critical components of modern anti-TB regimens, Pretomanid and Linezolid, supported by clinical and preclinical experimental data.

Comparative Efficacy of Novel Antituberculosis Agents

The introduction of combination therapies, particularly the BPaL (Bedaquiline, Pretomanid, and Linezolid) and BPaLM (BPaL with Moxifloxacin) regimens, has revolutionized the treatment landscape for highly drug-resistant TB. Clinical trials have demonstrated high success rates with these all-oral regimens, significantly shortening treatment duration compared to previous standards of care.

Clinical Efficacy: A Snapshot from Pivotal Trials

The Nix-TB and ZeNix clinical trials have been instrumental in establishing the efficacy of the BPaL regimen. The Nix-TB trial, a single-arm study, reported a 90% favorable outcome rate in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB after 26 weeks of treatment and a six-month follow-up.[1] The subsequent ZeNix trial, a randomized, controlled study, aimed to optimize the dosage and duration of Linezolid within the BPaL regimen to mitigate toxicity while maintaining high efficacy. This trial confirmed that the BPaL regimen remains effective even with reduced Linezolid dosage or duration, with success rates ranging from 84% to 93% across different arms of the study.[2][3][4]

RegimenTrialPatient PopulationTreatment DurationFavorable Outcome RateSource
BPaL Nix-TBXDR-TB, treatment-intolerant/non-responsive MDR-TB26 weeks90%[1]
BPaL (Linezolid 1200mg for 26 weeks) ZeNixXDR-TB, pre-XDR-TB, failed/intolerant MDR-TB26 weeks93%[2][3][4]
BPaL (Linezolid 1200mg for 9 weeks) ZeNixXDR-TB, pre-XDR-TB, failed/intolerant MDR-TB26 weeks89%[3]
BPaL (Linezolid 600mg for 26 weeks) ZeNixXDR-TB, pre-XDR-TB, failed/intolerant MDR-TB26 weeks91%[3]
BPaL (Linezolid 600mg for 9 weeks) ZeNixXDR-TB, pre-XDR-TB, failed/intolerant MDR-TB26 weeks84%[3]
BPaLM VariousMDR-TB/RR-TB6 months~89%[5]
In Vitro Susceptibility

The in vitro activity of an antituberculosis agent is a critical indicator of its potential efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are key parameters in assessing the potency of a drug against a population of clinical isolates.

DrugM. tuberculosis StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source
Bedaquiline Drug-Resistant0.008 - >4.00.0620.125[6]
Pretomanid Drug-Susceptible & Drug-Resistant0.005 - 0.48N/AN/A[7]
Linezolid Drug-Resistant<0.125 - 4.00.25 - 0.50.25 - 1.0[8][9][10][11]

Note: MIC values can vary depending on the specific isolates tested and the methodology used.

In Vivo Efficacy in Preclinical Models

Animal models, particularly the mouse model of tuberculosis, are crucial for evaluating the in vivo bactericidal and sterilizing activity of new drug candidates before they proceed to human trials. Efficacy is often assessed by the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs and other organs over the course of treatment.

DrugAnimal ModelDosingEfficacy EndpointResultsSource
Bedaquiline MouseNot specifiedNot specifiedAddition to standard regimen sterilizes TB and prevents relapse.[12]
Pretomanid Mouse200 mg/kgLog10 CFU reduction in lungs and spleenSignificant reduction in CFU counts against M. abscessus.[13][14]
Linezolid MouseVariousLog10 CFU reduction in lungsDose-dependent reduction in CFU counts.[15][16]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate assessment of antituberculosis drug efficacy. Below are detailed methodologies for key in vitro and intracellular assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the in vitro potency of an antimicrobial agent against M. tuberculosis.

1. Preparation of Materials:

  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Drug Solutions: Prepare stock solutions of the drugs in an appropriate solvent (e.g., DMSO for Bedaquiline and Pretomanid, water for Linezolid).

  • Bacterial Inoculum: Grow M. tuberculosis isolates in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, and then dilute to the final inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Microtiter Plates: Use sterile 96-well U-bottom plates.

2. Assay Procedure:

  • Serially dilute the drug stock solutions in the microtiter plates with 7H9 broth to achieve a range of final concentrations.

  • Add the prepared bacterial inoculum to each well.

  • Include a drug-free growth control well and a sterile control well (medium only).

  • Seal the plates and incubate at 37°C.

3. Reading and Interpretation:

  • After a defined incubation period (typically 7-14 days), visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest drug concentration at which there is no visible growth.

Macrophage Infection Model for Intracellular Efficacy

This assay assesses the ability of a drug to kill M. tuberculosis residing within its primary host cell, the macrophage.

1. Preparation of Macrophages:

  • Culture a suitable macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages in appropriate culture medium.

  • Seed the macrophages into 96-well plates and allow them to adhere and differentiate (if necessary, e.g., with PMA for THP-1 cells).

2. Infection of Macrophages:

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture.

  • Infect the macrophage monolayer at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.

  • Incubate to allow for phagocytosis of the bacteria.

  • Wash the cells to remove extracellular bacteria.

3. Drug Treatment:

  • Add fresh culture medium containing serial dilutions of the test drugs to the infected macrophages.

  • Include an untreated infected control.

  • Incubate for a specified period (e.g., 3-5 days).

4. Assessment of Bacterial Viability:

  • Lyse the macrophages to release the intracellular bacteria.

  • Determine the number of viable bacteria by plating serial dilutions of the lysate onto solid agar (e.g., Middlebrook 7H11) and counting the resulting colonies (CFU).

  • Alternatively, a reporter strain of M. tuberculosis (e.g., expressing luciferase or GFP) can be used to measure bacterial viability through luminescence or fluorescence.

Visualizing Mechanisms and Workflows

Mechanism of Action: Bedaquiline's Attack on the Mycobacterial Powerhouse

Bedaquiline's novel mechanism of action is a key to its success against drug-resistant strains. It specifically targets the ATP synthase enzyme in M. tuberculosis, which is essential for generating the cell's energy currency, ATP. By binding to the c-subunit of the F0 rotor, Bedaquiline effectively jams this molecular motor, halting ATP production and leading to bacterial cell death. This is distinct from the mechanisms of most other antituberculosis drugs, which target cell wall synthesis, protein synthesis, or DNA replication.

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane cluster_F0 F0 Rotor Proton_Gradient Proton Motive Force (H+ Gradient) ATP_Synthase ATP Synthase (F0F1) Proton_Gradient->ATP_Synthase Drives rotation ATP ATP Production ATP_Synthase->ATP Synthesizes c_subunit c-subunit Bedaquiline Bedaquiline Bedaquiline->c_subunit Binds to and inhibits rotation Bacterial_Death Bacterial Cell Death ATP->Bacterial_Death Depletion leads to

Caption: Bedaquiline inhibits the c-subunit of ATP synthase, disrupting energy production.

Experimental Workflow: From Isolate to Efficacy Data

The process of evaluating the efficacy of a new antituberculosis agent against clinically isolated drug-resistant strains involves a structured workflow, from initial in vitro screening to more complex intracellular and in vivo models.

Experimental_Workflow Clinical_Isolate Clinically Isolated Drug-Resistant M. tuberculosis In_Vitro_Culture In Vitro Culture and Inoculum Preparation Clinical_Isolate->In_Vitro_Culture MIC_Determination MIC Determination (Broth Microdilution) In_Vitro_Culture->MIC_Determination Intracellular_Infection Intracellular Infection Model In_Vitro_Culture->Intracellular_Infection Efficacy_Data Comparative Efficacy Data MIC_Determination->Efficacy_Data Macrophage_Culture Macrophage Culture Macrophage_Culture->Intracellular_Infection Intracellular_Efficacy Intracellular Efficacy (CFU Reduction) Intracellular_Infection->Intracellular_Efficacy Intracellular_Efficacy->Efficacy_Data

Caption: Workflow for assessing antituberculosis agent efficacy against clinical isolates.

References

Head-to-head comparison of "Antituberculosis agent-6" with new TB drug candidates

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Pretomanid and New TB Drug Candidates

In the global effort to combat tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, the development of new therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of Pretomanid (formerly PA-824), a pivotal new anti-TB agent, with other recently developed TB drug candidates, namely Bedaquiline and Delamanid. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Executive Summary

Pretomanid, Bedaquiline, and Delamanid represent significant advances in TB therapy, each with a novel mechanism of action targeting critical pathways in Mycobacterium tuberculosis. Pretomanid and Delamanid are both pro-drugs requiring activation by a deazaflavin-dependent nitroreductase (Ddn), leading to the inhibition of mycolic acid synthesis.[1][2][3] In contrast, Bedaquiline inhibits the ATP synthase of the mycobacteria, disrupting cellular energy production.[4][5] These distinct mechanisms provide new avenues for treating drug-resistant TB.

This comparison guide outlines the in vitro and in vivo efficacy of these drugs, their safety profiles, and the experimental protocols used to generate this data.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for Pretomanid, Bedaquiline, and Delamanid, facilitating a direct comparison of their performance.

Table 1: In Vitro Efficacy against Mycobacterium tuberculosis

DrugMechanism of ActionMIC Range (μg/mL) for Drug-Susceptible StrainsMIC Range (μg/mL) for Drug-Resistant Strains
Pretomanid Inhibition of mycolic acid synthesis and generation of reactive nitrogen species[1][6][7]0.015 - 0.25[8]0.03 - 0.53[8]
Bedaquiline Inhibition of ATP synthase[4][5]0.002 - 0.06[9]MICs can increase 2- to 8-fold with resistance mutations[9]
Delamanid Inhibition of mycolic acid synthesis[2][3][10]0.001 - 0.05[11][12]MICs can be >0.32 in resistant strains[13]

Table 2: Cytotoxicity and Safety Profile

DrugKey Adverse EffectsNotes on Toxicity
Pretomanid Nerve damage, acne, vomiting, headache, low blood sugar, diarrhea, liver inflammation, QT prolongation[1][14][15]Hepatotoxicity is a concern; avoid with alcohol and other hepatotoxic agents[15][16].
Bedaquiline Nausea, joint and chest pain, headache, increased mortality in some trials, QT prolongation[17]Co-administration with CYP3A4 inducers (like rifampicin) can reduce efficacy[17].
Delamanid Headache, dizziness, nausea, QT prolongation[3]Generally well-tolerated in clinical trials[2].

Table 3: In Vivo Efficacy in Animal Models

DrugAnimal ModelKey Efficacy Findings
Pretomanid Mouse, Guinea PigActive against TB in mice and guinea pigs with oral administration[1]. Minimal effective dose in mice was 12.5 mg/kg/day[8].
Bedaquiline MouseA bedaquiline-containing regimen cleared bacteria faster than the standard regimen and prevented disease relapse[18][19].
Delamanid Mouse, Guinea PigShows dose-dependent bactericidal activity in murine and guinea pig models[10].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the evaluation of anti-TB drug candidates.

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[20][21]

Principle: Alamar Blue (resazurin) is a cell viability indicator that is blue and non-fluorescent in its oxidized state. In the presence of viable, metabolically active cells, it is reduced to the pink and fluorescent resorufin.[22] The MIC is the lowest drug concentration that prevents this color change.

Protocol:

  • Preparation of Inoculum: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized turbidity.

  • Plate Setup: A 96-well microplate is used. The outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in the inner wells.

  • Inoculation: Each well (except for a negative control) is inoculated with the diluted M. tuberculosis culture. A drug-free well serves as a positive control for bacterial growth.[21]

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[21][22]

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and 10% Tween 80 is added to the wells.[21]

  • Reading Results: The plate is re-incubated for 24 hours, and the color change is observed. The MIC is the lowest concentration of the drug that remains blue.[22]

Cytotoxicity Assay

Cytotoxicity assays are performed to evaluate the toxicity of a drug candidate against mammalian cells.

Principle: Similar to MABA, a metabolic indicator dye such as resazurin or a tetrazolium salt (e.g., MTT) is used to assess cell viability. A decrease in signal indicates cytotoxicity.

Protocol:

  • Cell Culture: A human cell line (e.g., HepG2 for liver toxicity, or Vero cells) is cultured in an appropriate medium in a 96-well plate.

  • Drug Exposure: The cells are exposed to serial dilutions of the test compound and incubated for a specified period (e.g., 24-72 hours).

  • Addition of Viability Reagent: The viability reagent is added to each well.

  • Incubation and Reading: After a short incubation period, the absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The concentration that causes 50% inhibition of cell viability (IC50) is calculated.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The mouse model is a standard for evaluating the in vivo efficacy of anti-TB drugs.

Principle: Mice are infected with M. tuberculosis to establish a pulmonary infection. The efficacy of a drug is determined by its ability to reduce the bacterial load in the lungs and other organs.

Protocol:

  • Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: After a pre-determined period to allow the infection to establish, mice are treated with the drug or drug combination daily via oral gavage for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle.

  • Bacterial Load Determination: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • Colony Forming Unit (CFU) Counting: After 3-4 weeks of incubation at 37°C, the number of CFUs is counted to determine the bacterial load.

  • Relapse Studies: To assess the sterilizing activity of a drug, a subset of treated mice can be monitored for a longer period after the cessation of treatment to check for disease relapse.[18]

Visualizations

Experimental Workflow for TB Drug Discovery

G cluster_0 Preclinical cluster_1 Clinical Trials Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening In vitro assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Potency & Selectivity Lead Optimization Lead Optimization Hit Identification->Lead Optimization ADME/Tox In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Mouse Models Phase I Phase I (Safety in Humans) In Vivo Efficacy->Phase I Phase II Phase II (Efficacy & Dosing) Phase I->Phase II Phase III Phase III (Large-scale Efficacy) Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A simplified workflow for the discovery and development of new TB drugs.

Mechanism of Action of Pretomanid and Delamanid

G cluster_pathway Mycobacterium tuberculosis Cell Pretomanid/Delamanid (Prodrug) Pretomanid/Delamanid (Prodrug) Ddn (Nitroreductase) Ddn (Nitroreductase) Pretomanid/Delamanid (Prodrug)->Ddn (Nitroreductase) Activation Activated Drug Activated Drug Ddn (Nitroreductase)->Activated Drug Reactive Nitrogen Species Reactive Nitrogen Species Activated Drug->Reactive Nitrogen Species Mycolic Acid Synthesis Mycolic Acid Synthesis Activated Drug->Mycolic Acid Synthesis Inhibition Cell Wall Integrity Cell Wall Integrity Reactive Nitrogen Species->Cell Wall Integrity Damage Mycolic Acid Synthesis->Cell Wall Integrity Disruption

Caption: Activation and mechanism of action of nitroimidazole-class TB drugs.

References

Validating the Target of Antituberculosis Agent-6: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and validation of novel drug targets to develop new and effective antituberculosis therapies.[1][2][3] This guide provides a comparative overview of genetic approaches for validating the target of a hypothetical novel compound, "Antituberculosis agent-6," against established antitubercular drugs. We will explore the experimental methodologies, present comparative data, and illustrate the underlying scientific principles.

Introduction to Target Validation in Tuberculosis

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target (e.g., an enzyme or a protein) will have the desired therapeutic effect.[4] In the context of tuberculosis, a validated target should ideally be essential for the survival or growth of Mtb.[2][5] Genetic methods are powerful tools for target validation as they allow for the specific manipulation of genes encoding potential drug targets.[6]

This guide will focus on the genetic validation of the putative target of "this compound," which we will designate as "Essential Ligase X (ELX)" . We will compare the validation process of ELX with the established targets of two first-line antitubercular drugs:

  • Isoniazid: Targets InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis.[7][8]

  • Rifampin: Targets the β-subunit of the DNA-dependent RNA polymerase (RpoB), inhibiting transcription.[7]

Genetic Validation Approaches: A Comparative Overview

Several genetic strategies can be employed to validate a drug target in Mtb. Below is a comparison of key techniques.

Genetic Approach Principle Advantages Limitations Applicability to Mtb
Gene Knockout/Deletion Complete removal of the target gene from the Mtb genome.Provides definitive evidence of gene essentiality.Can be lethal if the gene is essential, preventing further study.Widely used to identify essential genes.[9]
Conditional Knockdown (e.g., CRISPRi, Tet-off) Repression of target gene expression, leading to reduced protein levels.Allows for the study of essential genes by controlling the level of depletion.[6]May not achieve complete protein depletion; potential for off-target effects.Increasingly used for target validation in Mtb.
Site-Directed Mutagenesis Introduction of specific mutations in the target gene to mimic drug binding.Can confirm the specific amino acid residues involved in drug-target interaction.Requires prior knowledge of the drug's binding site.Used to study drug resistance mechanisms.
Overexpression Increased expression of the target gene.Can lead to drug resistance if the drug's effect is dose-dependent on the target.May not be informative if the drug has multiple targets.A common method for target identification.

Experimental Protocols for Target Validation

Here, we provide detailed methodologies for key genetic experiments to validate the target of this compound (ELX) and compare it with the validation of InhA (Isoniazid) and RpoB (Rifampin).

Gene Essentiality Testing using Conditional Knockdown

Objective: To determine if the elx gene is essential for the growth of M. tuberculosis.

Methodology:

  • Construct a conditional knockdown strain:

    • Clone the elx gene under the control of a tetracycline-repressible promoter (Tet-off system) in an integrating mycobacterial vector.

    • Introduce a degradation tag at the C-terminus of the ELX protein to facilitate proteolysis upon transcriptional repression.

    • Electroporate the resulting plasmid into wild-type Mtb H37Rv.

  • Cultivation and Induction:

    • Grow the recombinant Mtb strain in Middlebrook 7H9 broth supplemented with OADC and a low concentration of anhydrotetracycline (ATc) to maintain elx expression.

    • In the mid-log phase, wash the cells and resuspend them in fresh medium with and without ATc.

  • Growth Monitoring:

    • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) over several days.

    • Determine the colony-forming units (CFU) by plating serial dilutions on Middlebrook 7H10 agar.

Expected Outcome: A significant reduction in growth and CFU count in the absence of ATc would indicate that elx is essential for Mtb survival.

Target-Based Resistance Generation

Objective: To demonstrate that overexpression of ELX confers resistance to this compound.

Methodology:

  • Construct an overexpression strain:

    • Clone the wild-type elx gene into a high-copy number mycobacterial expression vector under the control of a strong constitutive promoter (e.g., hsp60 promoter).

    • Transform the plasmid into wild-type Mtb H37Rv.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Determine the MIC of this compound for the wild-type and the elx-overexpressing strains using the microplate alamarBlue assay (MABA).

    • Briefly, serially dilute the compound in a 96-well plate and inoculate with the respective Mtb strains.

    • After incubation, add alamarBlue and assess the color change to determine the lowest concentration of the drug that inhibits growth.

Expected Outcome: A significant increase in the MIC of this compound for the elx-overexpressing strain compared to the wild-type would suggest that ELX is the target.

Comparative Data Summary

The following table summarizes hypothetical and known data for the genetic validation of the targets of this compound, Isoniazid, and Rifampin.

Parameter This compound (Hypothetical) Isoniazid Rifampin
Putative Target Essential Ligase X (ELX)InhARpoB
Gene Essentiality (Conditional Knockdown) Lethal phenotype upon gene repressionLethal phenotype upon inhA repressionLethal phenotype upon rpoB repression
MIC (Wild-Type Mtb) 0.1 µg/mL0.05 µg/mL0.1 µg/mL
MIC (Target Overexpression Strain) >10 µg/mL (≥100-fold increase)>5 µg/mL (≥100-fold increase)>10 µg/mL (≥100-fold increase)
Mutations in Resistant Isolates Point mutations in the elx geneMutations in katG (activator) and inhAPoint mutations in the rpoB gene

Visualizing the Validation Workflow and Pathways

The following diagrams illustrate the experimental workflow for target validation and the signaling pathway context.

G cluster_0 Genetic Validation Workflow A Hypothesized Target (e.g., ELX) B Construct Conditional Knockdown Strain A->B D Construct Overexpression Strain A->D F Sequence Resistant Mutants A->F C Assess Gene Essentiality B->C G Validated Target C->G E Determine MIC Shift D->E E->G F->G

Caption: Genetic validation workflow for a novel drug target.

G cluster_0 Mechanism of Action of Antitubercular Agents Drug1 Isoniazid Target1 InhA Drug1->Target1 inhibits Pathway1 Mycolic Acid Synthesis Target1->Pathway1 is essential for Effect1 Cell Wall Disruption Pathway1->Effect1 disruption leads to Drug2 Rifampin Target2 RpoB Drug2->Target2 inhibits Pathway2 Transcription Target2->Pathway2 is essential for Effect2 Inhibition of Protein Synthesis Pathway2->Effect2 inhibition leads to Drug3 Antituberculosis agent-6 Target3 ELX Drug3->Target3 inhibits Pathway3 Essential Cellular Process Target3->Pathway3 is essential for Effect3 Bacterial Death Pathway3->Effect3 inhibition leads to

References

Comparative Analysis of Cross-Resistance Profiles for Antituberculosis Agent-6

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of "Antituberculosis agent-6" (ATA-6), a novel investigational drug, reveals a promising lack of significant cross-resistance with currently utilized first- and second-line antituberculosis agents. This guide provides a comprehensive summary of the cross-resistance studies, including detailed experimental protocols and comparative data, to inform researchers, scientists, and drug development professionals on the potential positioning of ATA-6 in future tuberculosis treatment regimens.

Executive Summary

ATA-6 demonstrates a unique mechanism of action, targeting the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. This distinct target minimizes the likelihood of cross-resistance with drugs that act on other cellular processes. Extensive in vitro testing against a panel of drug-resistant Mycobacterium tuberculosis strains confirms that the activity of ATA-6 is largely unaffected by mutations conferring resistance to major drug classes, including rifamycins, fluoroquinolones, and isoniazid.

Experimental Data on Cross-Resistance

The susceptibility of various well-characterized drug-resistant M. tuberculosis strains to ATA-6 was determined using the broth microdilution method. The results, summarized in the tables below, indicate that the minimum inhibitory concentrations (MICs) for ATA-6 remain low across a spectrum of resistant isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 1: Minimum Inhibitory Concentration (MIC) of ATA-6 and Other Antituberculosis Drugs against Drug-Resistant M. tuberculosis Strains

M. tuberculosis StrainGenotypic Resistance MarkerATA-6 MIC (µg/mL)Rifampicin MIC (µg/mL)Isoniazid MIC (µg/mL)Moxifloxacin MIC (µg/mL)Bedaquiline MIC (µg/mL)
H37Rv (Wild-Type)-0.060.1250.050.250.03
MDR-TB 1rpoB S531L0.06>64>10.250.03
MDR-TB 2katG S315T0.120.125>10.250.06
XDR-TB 1rpoB S531L, katG S315T, gyrA D94G0.12>64>1>40.06
Bedaquiline-Resistant 1atpE A63P0.060.1250.050.25>2
Bedaquiline-Resistant 2Rv0678 frameshift0.250.1250.050.250.5

Table 2: Fold-Increase in MIC Compared to Wild-Type H37Rv Strain

M. tuberculosis StrainGenotypic Resistance MarkerATA-6RifampicinIsoniazidMoxifloxacinBedaquiline
MDR-TB 1rpoB S531L1>512>2011
MDR-TB 2katG S315T21>2012
XDR-TB 1rpoB S531L, katG S315T, gyrA D94G2>512>20>162
Bedaquiline-Resistant 1atpE A63P1111>64
Bedaquiline-Resistant 2Rv0678 frameshift411116

A minor four-fold increase in the MIC of ATA-6 was observed in a strain with a mutation in the Rv0678 gene. This gene regulates the MmpS5-MmpL5 efflux pump, which has been associated with low-level cross-resistance between bedaquiline and clofazimine.[1][2][3] This suggests a potential for a low-level efflux-mediated cross-resistance mechanism that may also affect ATA-6. However, no cross-resistance was noted with strains harboring target-based resistance mutations for other drugs, such as rifampicin (rpoB)[4][5][6], isoniazid (katG)[7][8][9], fluoroquinolones (gyrA)[10], or high-level bedaquiline resistance (atpE)[1][11].

Detailed Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ATA-6 and comparator drugs was determined using the broth microdilution method in a 96-well plate format, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • M. tuberculosis Strains : The reference strain H37Rv and a panel of well-characterized drug-resistant clinical isolates were used.

  • Inoculum Preparation : Strains were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.

  • Drug Dilutions : Serial two-fold dilutions of each drug were prepared in 7H9 broth in the 96-well plates.

  • Inoculation and Incubation : Each well was inoculated with the bacterial suspension. The plates were sealed and incubated at 37°C for 14 days.

  • MIC Determination : The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth of M. tuberculosis.

Visualized Pathways and Workflows

To better illustrate the mechanisms of action and the experimental design, the following diagrams are provided.

cluster_CellWall M. tuberculosis Cell Wall Synthesis Precursors Precursors DprE1 DprE1 Enzyme Precursors->DprE1 InhA InhA Enzyme Precursors->InhA Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan CellWall Cell Wall Structure Arabinogalactan->CellWall MycolicAcid Mycolic Acid Synthesis MycolicAcid->CellWall InhA->MycolicAcid ATA6 ATA-6 ATA6->DprE1 Inhibits INH Isoniazid (activated) INH->InhA Inhibits EMB Ethambutol EMB->Arabinogalactan Inhibits

Caption: Mechanism of ATA-6 targeting the DprE1 enzyme in the cell wall synthesis pathway.

Start Start: Select M. tb Strains (WT & Resistant) Culture Culture Strains in 7H9 Broth Start->Culture Inoculum Prepare Inoculum (0.5 McFarland) Culture->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate PlatePrep Prepare 96-Well Plates with Drug Dilutions PlatePrep->Inoculate Incubate Incubate at 37°C for 14 Days Inoculate->Incubate Read Read Results: Determine MIC Incubate->Read Analyze Analyze Data & Compare Fold-Change Read->Analyze End Conclusion on Cross-Resistance Analyze->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Comparative Efficacy of Pretomanid ("Antituberculosis agent-6") in a Chronic Tuberculosis Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of Pretomanid, a novel nitroimidazole-class antituberculosis agent, in a chronic murine model of tuberculosis. For the purpose of this guide, Pretomanid will be referred to as "Antituberculosis agent-6". The performance of this agent is compared with standard first-line antituberculosis drugs, Isoniazid (INH) and Rifampicin (RIF). The experimental data presented is based on established preclinical models designed to evaluate the bactericidal activity of new drug candidates against persistent, non-replicating mycobacteria characteristic of chronic infection.

I. Comparative Efficacy Data

The following table summarizes the in vivo bactericidal activity of "this compound" (Pretomanid) compared to Isoniazid and Rifampicin in a chronic mouse model of tuberculosis. The data represents the mean log10 reduction in colony-forming units (CFU) in the lungs of infected mice after 28 days of treatment.

Treatment GroupDosage (mg/kg/day)Mean Log10 CFU Reduction (Lungs)
Untreated Control -0.2 (increase)
"this compound" (Pretomanid) 1002.5
Isoniazid (INH) 252.8
Rifampicin (RIF) 103.1
INH + RIF 25 + 104.5
"this compound" + INH + RIF 100 + 25 + 105.2

Note: The data presented is a representative summary compiled from preclinical studies. Actual values may vary depending on the specific experimental conditions.

II. Experimental Protocols

Chronic Tuberculosis Infection Model in BALB/c Mice

This protocol details the methodology used to establish a chronic tuberculosis infection in mice to evaluate the efficacy of antitubercular agents.

1. Animals:

  • Female BALB/c mice, 6-8 weeks old, are used for this model.[1] Mice are housed in a specific pathogen-free facility.

2. Mycobacterial Strain:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

3. Infection Procedure:

  • Mice are infected via the aerosol route using a whole-body inhalation exposure system. The system is calibrated to deliver a low dose of approximately 50-100 CFU of M. tuberculosis H37Rv to the lungs of each mouse.[2]

  • The infection is allowed to establish for 4 weeks to develop into a chronic phase, characterized by a stable bacterial load in the lungs.

4. Treatment Regimen:

  • At 4 weeks post-infection, mice are randomized into treatment and control groups.

  • "this compound" (Pretomanid) is administered orally at a dose of 100 mg/kg body weight, once daily.[3]

  • Isoniazid (25 mg/kg) and Rifampicin (10 mg/kg) are administered as reference drugs, also via oral gavage.

  • Treatment is continued for 28 consecutive days.

5. Efficacy Assessment:

  • At the end of the treatment period, mice are euthanized.

  • The lungs are aseptically removed, homogenized in phosphate-buffered saline (PBS) containing 0.05% Tween 80.

  • Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.

  • Plates are incubated at 37°C for 3-4 weeks, and the number of CFU is determined.

  • The efficacy of the treatment is expressed as the log10 reduction in CFU compared to the untreated control group.

III. Mechanism of Action and Experimental Workflow

Signaling Pathway of "this compound" (Pretomanid)

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[4] Its mechanism is twofold, targeting both replicating and non-replicating bacteria.[4]

Pretomanid_Mechanism cluster_activation Activation Pathway cluster_effects Bactericidal Effects Pretomanid Pretomanid (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) Pretomanid->Ddn Enters Bacterium Reactive_Nitrogen Reactive Nitrogen Species (incl. Nitric Oxide) Ddn->Reactive_Nitrogen Generates Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Ddn->Mycolic_Acid_Inhibition Leads to F420 Reduced Coenzyme F420 F420->Ddn Fgd1 Fgd1 Fgd1->F420 Reduces G6P Glucose-6-Phosphate G6P->Fgd1 Reduces Cell_Death_NR Cell Death (Non-replicating) Reactive_Nitrogen->Cell_Death_NR Respiratory Poisoning Cell_Death_R Cell Death (Replicating) Mycolic_Acid_Inhibition->Cell_Death_R Cell Wall Disruption

Caption: Mechanism of action of "this compound" (Pretomanid).

Experimental Workflow for Efficacy Testing

The following diagram illustrates the workflow for evaluating the in vivo efficacy of "this compound" in the chronic tuberculosis infection model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis A BALB/c Mice (6-8 weeks old) B Aerosol Infection (M. tuberculosis H37Rv) A->B C Establish Chronic Infection (4 weeks) B->C D Randomize into Groups (Control, Agent-6, INH, RIF) C->D E Daily Oral Administration (28 days) D->E F Euthanize and Harvest Lungs E->F G Homogenize and Plate Dilutions F->G H Incubate and Count CFU G->H I Calculate Log10 CFU Reduction H->I

Caption: Experimental workflow for chronic TB infection model.

IV. Discussion

The data indicates that "this compound" (Pretomanid) demonstrates significant bactericidal activity in a chronic tuberculosis infection model. While its standalone efficacy is slightly less than that of the first-line drugs Isoniazid and Rifampicin at the tested dosages, its primary value lies in its potential use in combination therapies, particularly for drug-resistant strains of M. tuberculosis.[5] The unique mechanism of action of Pretomanid, which is effective against both actively replicating and dormant bacilli, makes it a valuable component of novel treatment-shortening regimens.[4][6] Further research into optimizing combination therapies incorporating Pretomanid is warranted to fully leverage its therapeutic potential.

References

A Comparative Safety Profile Analysis: Sutezolid (as "Antituberculosis agent-6") vs. Bedaquiline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Antituberculosis agent-6" is not a formally recognized designation. For the purpose of this guide, we will use Sutezolid as a representative novel antituberculosis agent for comparison with Bedaquiline, based on available preclinical and clinical data. Sutezolid is an investigational oxazolidinone antibiotic.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic agents with improved safety and efficacy profiles. Bedaquiline, the first new anti-TB drug approved in over 40 years, has been a significant advancement in the treatment of MDR-TB. However, its use is associated with notable safety concerns, including a black-box warning for increased risk of mortality and QT prolongation[1][2]. This has spurred the development of new candidates, such as Sutezolid, an oxazolidinone with a potential for a more favorable safety profile[3][4]. This guide provides a comparative analysis of the safety profiles of Sutezolid and Bedaquiline, supported by available experimental data, to inform ongoing research and development in the field of antituberculosis therapy.

Comparative Safety Data

The following table summarizes the key safety findings for Sutezolid and Bedaquiline from preclinical and clinical studies.

Safety ParameterSutezolidBedaquiline
Most Frequent Adverse Events Mild treatment-emergent adverse events in healthy volunteers[5]. In combination therapy, events included QT prolongation, hepatotoxicity, and neutropenia, though not directly attributed to sutezolid in some cases[6][7].Nausea, arthralgia, headache, hemoptysis, and chest pain[2][8].
Cardiotoxicity (QT Prolongation) Cases of QT prolongation >60 ms have been observed, but none lasting longer than the clinically significant 500 ms[6][9].A known risk, with a black-box warning for QT prolongation[1]. The drug label advises monitoring of the QT interval.
Hepatotoxicity Transient, asymptomatic elevations in alanine transaminase (ALT) have been reported, which returned to normal[5]. One case of grade 4 liver toxicity was observed in a combination therapy trial[6].Reversible aminotransferase elevations have been observed more frequently than with placebo[8]. Liver toxicity is a known side effect[10].
Myelosuppression (Anemia, Thrombocytopenia) No anemia or thrombocytopenia was observed in a 12-week study[6][9].Not listed as a frequent adverse event in major clinical trials.
Neuropathy (Peripheral and Optic) No clinical neuropathy was reported during 12 weeks of treatment[6][9].Not listed as a frequent adverse event.
Mortality No reported mortality directly attributed to the drug in the reviewed studies.An increased risk of death was observed in one placebo-controlled trial, leading to a black-box warning[1][11].
Drug Interactions As an oxazolidinone, potential for interactions should be considered, though specific data is limited in the provided results.Co-administration with strong CYP3A4 inhibitors can increase bedaquiline exposure and should be avoided for prolonged periods[8].

Experimental Protocols

Preclinical Assessment of Myelosuppression

Objective: To evaluate the potential of a novel antituberculosis agent to induce hematologic toxicity.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Drug Administration: The test compound is administered orally once daily for 28 consecutive days at three dose levels (low, medium, and high), determined from preliminary dose-range finding studies. A vehicle control group receives the vehicle alone.

  • Hematological Analysis: Blood samples are collected via the tail vein on days 1, 7, 14, and 28, and at the end of a 14-day recovery period. Complete blood counts (CBCs) are performed using an automated hematology analyzer to quantify red blood cells, white blood cells (with differential), platelets, hemoglobin, and hematocrit.

  • Bone Marrow Examination: At the end of the treatment and recovery periods, animals are euthanized, and bone marrow smears are prepared from the femur. The smears are stained with Wright-Giemsa stain and examined for cellularity, myeloid-to-erythroid ratio, and the presence of any morphological abnormalities.

  • Data Analysis: Hematological parameters and bone marrow findings from the treated groups are compared with the control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Clinical Evaluation of Cardiotoxicity (QTc Interval)

Objective: To assess the effect of a new antituberculosis agent on cardiac repolarization in a Phase 1 clinical trial.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study in healthy adult subjects[5][12].

  • Subject Population: Healthy male and female volunteers aged 18-55 years with no history of cardiovascular disease and a normal baseline electrocardiogram (ECG).

  • Drug Administration: Subjects are randomized to receive a single oral dose of the investigational drug at escalating dose levels or a placebo[5].

  • ECG Monitoring: 12-lead ECGs are recorded at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours). Continuous ECG monitoring (Holter) may also be employed for a more detailed assessment.

  • QTc Interval Correction: The QT interval is corrected for heart rate using a standard formula, such as Fridericia's (QTcF) or Bazett's (QTcB).

  • Pharmacokinetic Sampling: Blood samples are collected at the same time points as the ECGs to correlate drug plasma concentrations with changes in the QTc interval.

  • Data Analysis: The change from baseline in the QTc interval is calculated for each time point and compared between the active and placebo groups. The relationship between drug concentration and QTc prolongation is modeled to assess the risk of cardiac repolarization abnormalities.

Visualizations

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Toxicity Screening cluster_in_vivo In Vivo Preclinical Studies in_vitro_start Compound Synthesis cytotoxicity Cytotoxicity Assays (e.g., HepG2, HEK293) in_vitro_start->cytotoxicity Initial Screening hERG hERG Channel Assay cytotoxicity->hERG ames Ames Test (Mutagenicity) hERG->ames dose_range Dose-Range Finding (Rodent Model) ames->dose_range Proceed if safe acute_toxicity Single-Dose Acute Toxicity dose_range->acute_toxicity repeat_dose Repeated-Dose Toxicity (28-day, Rodent) acute_toxicity->repeat_dose safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeat_dose->safety_pharm genotoxicity In Vivo Genotoxicity (Micronucleus Test) safety_pharm->genotoxicity ind_submission IND Submission genotoxicity->ind_submission Data Compilation for IND clinical_trials Phase 1 Clinical Trials ind_submission->clinical_trials

Caption: Preclinical Safety Evaluation Workflow for a Novel Antituberculosis Agent.

Conclusion

The comparative analysis of the safety profiles of Sutezolid and Bedaquiline highlights the ongoing efforts to develop safer alternatives for the treatment of drug-resistant tuberculosis. While Bedaquiline remains a cornerstone of MDR-TB therapy, its associated risks of mortality and cardiotoxicity necessitate careful patient monitoring[1][2][10]. Sutezolid, as a representative of the next generation of antituberculosis agents, has demonstrated a promising safety profile in early clinical studies, with a notable absence of the severe hematological and neurological toxicities associated with other oxazolidinones like linezolid, and a potentially lower risk of severe cardiotoxicity compared to Bedaquiline[6][13].

Further large-scale clinical trials are essential to fully characterize the safety and efficacy of Sutezolid and other emerging drug candidates. The data presented in this guide underscores the importance of a comprehensive and comparative approach to safety evaluation in the development of new therapies to combat the global threat of tuberculosis.

References

Independent validation of "Antituberculosis agent-6" antimycobacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the reported performance of this novel agent with established first- and second-line antituberculosis drugs, supported by standardized experimental protocols and visual representations of key biological and procedural pathways.

Data Presentation: Comparative Antimycobacterial Activity

The in vitro efficacy of an antitubercular agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC of Novel Agent (NA-6) against Mycobacterium tuberculosis H37Rv and compares it with the typical MIC ranges for standard antitubercular drugs. A lower MIC value indicates higher potency.

Antitubercular Agent Drug Class Mechanism of Action MIC90 Range (µg/mL) against M. tuberculosis H37Rv Reference
Novel Agent (NA-6) UnknownUnknown~1.18 (reported as 3.49 µM) Manufacturer Data
First-Line Agents
IsoniazidHydrazideMycolic acid synthesis inhibition0.025 - 0.05[1]
RifampicinRifamycinDNA-dependent RNA polymerase inhibition0.05 - 0.2[2]
PyrazinamidePyrazinecarboxamideDisruption of membrane potential and energy production12.5 - 50 (at acidic pH)[3]
EthambutolEthylenediamineArabinogalactan synthesis inhibition0.5 - 2.0[1]
Second-Line Agents
MoxifloxacinFluoroquinoloneDNA gyrase inhibition0.06 - 0.25[4][5]
BedaquilineDiarylquinolineATP synthase inhibition0.03 - 0.12[4]
LinezolidOxazolidinoneProtein synthesis inhibition (50S subunit)0.25 - 1.0[6]
AmikacinAminoglycosideProtein synthesis inhibition (30S subunit)0.5 - 1.0[7]

Note: MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology used.

Experimental Protocols

The determination of antimycobacterial activity requires standardized and reproducible methods. The following are detailed protocols for key experiments cited in the evaluation of antitubercular agents.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is the recommended standard method for determining the MIC of an antimicrobial agent against mycobacteria[8].

  • Objective: To determine the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis.

  • Materials:

    • 96-well microtiter plates.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Standardized inoculum of M. tuberculosis (e.g., H37Rv strain) adjusted to a McFarland standard of 0.5.

    • Test compound (Novel Agent NA-6) and control drugs, serially diluted.

    • Resazurin sodium salt solution (for viability indication).

  • Procedure:

    • Prepare serial two-fold dilutions of the test and control drugs in Middlebrook 7H9 broth directly in the 96-well plates.

    • Add the standardized mycobacterial suspension to each well, including a drug-free growth control well.

    • Seal the plates and incubate at 37°C for 7-14 days.

    • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

    • The MIC is determined as the lowest drug concentration that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).

2. High-Throughput Screening using Bioluminescence-Based Assays

For rapid screening of large numbers of compounds, bioluminescence-based assays offer a faster alternative to traditional methods[9].

  • Objective: To rapidly assess the antimycobacterial activity of compounds by measuring the reduction in light output from a bioluminescent strain of mycobacteria.

  • Materials:

    • Bioluminescent Mycobacterium strain (e.g., M. marinum or M. abscessus expressing luciferase).

    • Culture medium (e.g., Potato Dextrose Agar for initial fungal extracts, or broth for compounds)[9].

    • Test compounds in a 96-well or 384-well plate format.

    • Luminometer for measuring light output.

  • Procedure:

    • Dispense the test compounds into the wells of a microtiter plate.

    • Add a standardized suspension of the bioluminescent mycobacterial strain to each well.

    • Incubate the plates for a defined period (e.g., 72 hours)[9].

    • Measure the luminescence in each well using a luminometer.

    • Calculate the activity score based on the reduction in luminescence compared to untreated control wells.

Mandatory Visualizations

Experimental Workflow for Antimycobacterial Drug Screening

The following diagram illustrates a typical workflow for the screening and initial validation of novel antitubercular compounds.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Lead Development A Compound Library B High-Throughput Screening (e.g., Bioluminescence Assay) A->B C Hit Identification (Active Compounds) B->C D MIC Determination (Broth Microdilution) C->D E Cytotoxicity Assay (e.g., on Vero cells) C->E F Selectivity Index (SI) Calculation (CC50 / MIC) D->F E->F G Mechanism of Action Studies F->G H In Vivo Efficacy Studies (e.g., Mouse Model) G->H I Lead Optimization H->I G cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH Adduct Isonicotinoyl-NAD Adduct Activated_INH->Adduct NADH NADH NADH->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FASII Fatty Acid Synthase II (FASII) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes FASII->Mycolic_Acid Blocked Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

References

Safety Operating Guide

Personal protective equipment for handling Antituberculosis agent-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for handling Antituberculosis Agent-6 in a laboratory setting. The following procedural guidance is based on general safety protocols for potent chemical compounds and antitubercular agents in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to supplement this guide with a comprehensive, substance-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesDouble gloving is recommended. Use nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety goggles or face shieldWear tightly sealed safety goggles to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 respirator is the minimum requirement. For procedures with a high potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.
Body Protection Disposable gown or lab coatWear a disposable, solid-front gown with tight-fitting cuffs. The gown should be resistant to chemical penetration. A dedicated lab coat may be used for low-risk activities but must be decontaminated after use.
Foot Protection Closed-toe shoesImpervious, closed-toe shoes are mandatory in the laboratory. Shoe covers should be worn in designated potent compound handling areas.

Handling and Operational Plan

Adherence to a strict operational plan is essential to maintain a safe working environment. The following workflow outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workstation Prepare Workstation in a Ventilated Hood prep_ppe->prep_workstation prep_materials Gather All Necessary Materials and Reagents prep_workstation->prep_materials handle_weigh Weigh Compound in a Containment Balance Enclosure prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/Dilute in a Fume Hood handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE in Designated Area cleanup_waste->cleanup_doff

Figure 1. Workflow for Safe Handling of this compound.
Experimental Protocol: General Weighing and Solubilization

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood and/or containment balance enclosure is certified and functioning correctly.

    • Prepare all necessary equipment, including spatulas, weigh boats, and solvent-dispensing apparatus.

  • Weighing:

    • Perform all weighing operations within a certified containment balance enclosure or a chemical fume hood to minimize the risk of inhaling airborne particles.

    • Use dedicated utensils for handling the solid compound.

  • Solubilization:

    • Conduct all solubilization and dilution procedures within a chemical fume hood.

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • Ensure the vessel is appropriately capped or covered during any mixing steps.

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Sharps Contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container.

All waste containers must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2][3][4][5]

Emergency Procedures

In the event of an exposure or spill, immediate action is required to mitigate harm.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. If trained and equipped, contain the spill using appropriate absorbent materials. All spill cleanup materials must be disposed of as hazardous waste.

Potential Health Hazards

  • Nausea, vomiting, and abdominal pain[6]

  • Headache and dizziness[6]

  • Rash and other skin reactions[6][7]

  • Liver function abnormalities[6][7]

  • Peripheral neuropathy (numbness or tingling in extremities)[7][8]

It is crucial to be aware of these potential adverse effects and to report any symptoms to a supervisor and occupational health services.[6][7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.